molecular formula C10H14ClNO3S B497584 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide CAS No. 847239-41-2

5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Número de catálogo: B497584
Número CAS: 847239-41-2
Peso molecular: 263.74g/mol
Clave InChI: ZUUAJUOIADFZGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-chloro-2-ethoxy-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H14ClNO3S and its molecular weight is 263.74g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-chloro-2-ethoxy-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S/c1-3-12-16(13,14)10-7-8(11)5-6-9(10)15-4-2/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUAJUOIADFZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise identification and characterization of chemical intermediates are foundational to robust drug discovery and development pipelines. The CAS registry number for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide is 847239-41-2 [1]. This compound serves as a highly versatile and structurally optimized sulfonamide building block, extensively utilized in the synthesis of complex therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its use in medicinal chemistry, and a validated, step-by-step synthetic protocol.

Compound Identity & Physicochemical Profiling

To facilitate rapid comparison and integration into computational chemistry models, the core quantitative and qualitative properties of the compound are summarized below[2].

PropertyValue
Chemical Name 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide
CAS Registry Number 847239-41-2
Molecular Formula C10H14ClNO3S
Molecular Weight 263.74 g/mol
Standard Purity ≥ 98% (HPLC/NMR validated)
Structural Features Aryl chloride, Aryl ether (ethoxy), Secondary sulfonamide

Mechanistic Role of Sulfonamide Scaffolds in Drug Design

Sulfonamides are a cornerstone of modern medicinal chemistry. Historically recognized for their antibacterial properties, sulfonamide derivatives are now heavily investigated for anticancer, anti-inflammatory, and antiviral applications[3].

The causality behind the widespread adoption of the sulfonamide moiety ( −SO2​NH− ) lies in its unique stereoelectronic profile. It acts as a bioisostere for carboxylic acids, offering superior metabolic stability against enzymatic degradation while maintaining the ability to act as both a hydrogen bond donor and acceptor. This specific tetrahedral geometry is highly effective for coordinating with metal ions in metalloenzymes, such as the zinc ion in Carbonic Anhydrase[4].

In the case of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, the substitution pattern on the benzene ring is highly deliberate:

  • 5-Chloro Group: This lipophilic halogen enhances membrane permeability and fits seamlessly into hydrophobic binding pockets.

  • 2-Ethoxy Group: Provides necessary steric bulk and an additional oxygen atom for hydrogen bonding, while its electron-donating nature stabilizes the aromatic system.

  • N-Ethyl Substitution: Modulates the pKa​ of the sulfonamide proton, optimizing the compound's pharmacokinetic profile and reducing the risk of severe allergic responses typically associated with unsubstituted arylamine sulfonamides[3].

Synthetic Methodologies & Experimental Protocols

The synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide relies on a robust, two-step sequence starting from 4-chlorophenetole. This pathway is designed to maximize regioselectivity and yield[5].

Step 1: Regioselective Chlorosulfonation

Causality & Mechanism: Chlorosulfonation of aromatic rings is a classic electrophilic aromatic substitution ( SE​Ar )[6]. In 4-chlorophenetole, the ethoxy group is strongly electron-donating via resonance, activating the ring and directing incoming electrophiles to the ortho and para positions. Because the para position is already occupied by the chlorine atom, the chlorosulfonium cation ( ClSO2+​ ) is forced to attack exclusively at the ortho position (C2). This strict regiocontrol prevents the formation of constitutional isomers, ensuring a high-purity intermediate[6].

Step 2: Nucleophilic Amination

Causality & Mechanism: The resulting 5-chloro-2-ethoxybenzenesulfonyl chloride is highly electrophilic. The addition of ethylamine triggers a nucleophilic acyl substitution at the sulfur atom. Triethylamine (TEA) is added as an acid scavenger. Without TEA, the generated HCl byproduct would protonate the ethylamine, rendering it non-nucleophilic and stalling the reaction[5].

Experimental Protocol (Self-Validating Workflow)
  • Chlorosulfonation: In a dry 100 mL round-bottom flask, dissolve 10 mmol of 4-chlorophenetole in anhydrous dichloromethane (DCM) and cool to 0°C under an inert argon atmosphere.

  • Electrophile Addition: Dropwise, add 30 mmol of chlorosulfonic acid.

    • Self-Validation: The reaction mixture will evolve HCl gas; the cessation of gas evolution acts as a physical indicator that the initial sulfonation step is complete.

  • Intermediate Isolation: Carefully quench the intermediate mixture over crushed ice, extract the sulfonyl chloride into DCM, and dry over anhydrous Na2​SO4​ . Transfer the organic layer to a new flask cooled to 0°C.

  • Nucleophilic Attack: Add 12 mmol of ethylamine and 15 mmol of triethylamine. Stir for 2 hours at room temperature.

  • Reaction Monitoring (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3).

    • Self-Validation: The highly UV-active, non-polar sulfonyl chloride spot will disappear, replaced by a more polar, UV-active sulfonamide spot, validating total conversion.

  • Workup & Purification: Wash the organic layer with 1M HCl (3 x 20 mL).

    • Causality & Validation: The acidic wash protonates any unreacted ethylamine and triethylamine, forcing them into the aqueous layer while the neutral sulfonamide product remains in the organic phase, making the workup a self-purifying step. Wash with brine, dry, and concentrate in vacuo to yield the final product.

Analytical Validation & Quality Control

To ensure trustworthiness and compliance with standard purity metrics (≥ 98%)[2], the following analytical validations are mandatory:

  • HPLC-MS: Confirms the molecular mass. The spectrum must show a dominant peak at m/z 264 corresponding to the [M+H]+ ion.

  • 1H NMR ( CDCl3​ ): Validates the structural integrity. Key diagnostic signals include the triplet-quartet splitting pattern of the N-ethyl group, the distinct triplet-quartet of the ethoxy group, and exactly three aromatic protons confirming the 1,2,5-trisubstituted benzene ring.

Visualization: Synthetic Workflow

SynthesisWorkflow SM 4-Chlorophenetole (Starting Material) Intermediate 5-Chloro-2-ethoxybenzenesulfonyl Chloride SM->Intermediate Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H, 0-20°C) Reagent1->Intermediate Sulfonylation Product 5-Chloro-2-ethoxy-N- ethylbenzenesulfonamide (CAS: 847239-41-2) Intermediate->Product Nucleophilic Acyl Substitution Reagent2 Ethylamine (EtNH2) Base (Et3N), DCM Reagent2->Product Amination

Figure 1: Regioselective synthetic workflow of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

References

  • Title: Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reactivity of aryl sulfonium salts in Pd catalysis, cine-substitution besides redox-activation and disclosure of bicyclo[1.1.1]p Source: RWTH Publications URL: [Link]

Sources

5-chloro-2-ethoxy-N-ethylbenzenesulfonamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

In contemporary medicinal chemistry, substituted benzenesulfonamides serve as privileged scaffolds for a diverse array of therapeutic agents, ranging from diuretics to phosphodiesterase type 5 (PDE5) inhibitors. 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide (CAS: 847239-41-2)[1] is a highly versatile building block and intermediate. Its unique structural topology—combining a lipophilic ethoxy ether, a synthetically malleable chlorine atom, and a hydrogen-bonding sulfonamide moiety—makes it an ideal precursor for developing cardiovascular and erectile dysfunction therapeutics[2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural utility, and a field-proven, self-validating synthetic protocol designed for high-yield laboratory scale-up.

Physicochemical Profiling and Structural Data

Understanding the physicochemical properties of an intermediate is critical for predicting its behavior in subsequent synthetic steps, its solubility profile, and its ultimate pharmacokinetic contribution to a final drug molecule. The data below summarizes the core metrics of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide[3].

PropertyValue / Description
IUPAC Name 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide
CAS Registry Number 847239-41-2
Molecular Formula C₁₀H₁₄ClNO₃S
Molecular Weight 263.74 g/mol
Topological Polar Surface Area (TPSA) 63.8 Ų
Partition Coefficient (LogP) 2.2
Hydrogen Bond Donors 1 (Sulfonamide NH)
Hydrogen Bond Acceptors 3 (Sulfonyl oxygens, Ether oxygen)
Precursor Chemical 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride (CAS: 928709-67-5)

Table 1: Quantitative physicochemical data for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

Structural Utility in Drug Design

The strategic placement of functional groups on this benzene ring dictates its utility in drug discovery. The diagram below illustrates the logical relationship between its structural components and their functional roles in medicinal chemistry.

StructuralUtility Core 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide Sub1 Sulfonamide Group (-SO2NHEt) Core->Sub1 Sub2 Ethoxy Group (-OCH2CH3) Core->Sub2 Sub3 Chloro Substituent (-Cl) Core->Sub3 Func1 H-Bonding Interactions (Target Binding) Sub1->Func1 Func2 Steric Fit & Lipophilicity (Membrane Permeability) Sub2->Func2 Func3 Metabolic Stability & Cross-Coupling Handle Sub3->Func3

Figure 1: Logical relationship between structural moieties and their pharmacological utility.

Experimental Protocol: Synthesis and Validation

The synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide relies on the nucleophilic acyl substitution of 5-chloro-2-ethoxybenzenesulfonyl chloride[4] with ethylamine. As a Senior Application Scientist, I emphasize that a robust protocol must not only list steps but explain the causality behind the conditions to ensure reproducibility and high purity.

Step-by-Step Synthetic Methodology

Reagents Required:

  • 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride (1.0 eq)

  • Ethylamine (2.0 M solution in THF, 1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Procedure:

  • Preparation of the Electrophile Solution: Dissolve 1.0 equivalent of 5-chloro-2-ethoxybenzene-1-sulfonyl chloride in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: DCM is chosen because it provides excellent solubility for the sulfonyl chloride and remains chemically inert, preventing the hydrolysis that would occur in protic solvents. Nitrogen prevents ambient moisture from degrading the highly reactive sulfonyl chloride into a sulfonic acid byproduct.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The reaction between a sulfonyl chloride and a primary amine is highly exothermic. Cooling to 0 °C suppresses the formation of bis-sulfonamide impurities and prevents the volatilization of ethylamine (boiling point ~16.6 °C).

  • Addition of the Base and Nucleophile: Add 1.5 equivalents of TEA dropwise, followed by the slow, dropwise addition of the ethylamine solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the substitution, preventing the protonation of the ethylamine reagent, which would otherwise stall the reaction.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1).

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers with 1M HCl (to remove excess amines), followed by brine.

    • Causality: The sequential washing creates a self-purifying system. NaHCO₃ neutralizes residual acids; HCl removes unreacted TEA and ethylamine; brine removes bulk water prior to drying.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel flash chromatography if necessary.

SynthesisWorkflow A 5-chloro-2-ethoxybenzenesulfonyl chloride (Electrophile) C Nucleophilic Substitution (DCM, 0°C to RT) A->C B Ethylamine + TEA (Nucleophile & Base) B->C D Aqueous Workup (Remove Salts/Amine) C->D E Purification (Silica Gel Chromatography) D->E F 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (Target Compound) E->F G Validation (NMR, LC-MS, HPLC) F->G

Figure 2: Workflow for the synthesis and validation of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

Self-Validating Analytical System

To ensure scientific integrity, the isolated product must be subjected to a self-validating analytical suite:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. You should observe an [M+H]+ peak at m/z ~ 264.

  • ¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃): Validates the structural connectivity. Look for the distinct ethoxy signals (a triplet near 1.4 ppm and a quartet near 4.1 ppm), the N-ethyl signals (triplet near 1.1 ppm, multiplet near 3.0 ppm), a broad singlet for the sulfonamide NH, and the characteristic aromatic multiplet for the tri-substituted benzene ring (6.9–7.8 ppm).

  • HPLC (High-Performance Liquid Chromatography): Ensures >98% purity, which is the standard requirement for downstream pharmaceutical applications[5].

Handling, Stability, and Storage Protocols

As a sulfonamide derivative, 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide exhibits excellent bench stability but requires specific storage conditions to maintain long-term integrity:

  • Storage Temperature: Store in a tightly sealed container in a cool, dry environment (typically 2–8 °C for long-term storage to prevent slow degradation).

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, which could potentially deprotonate the sulfonamide nitrogen or degrade the ether linkage over time.

  • Safety: While specific toxicity data is limited, sulfonamides and chlorinated aromatics should be handled with standard PPE (nitrile gloves, safety goggles, and a fume hood) to avoid skin sensitization and respiratory irritation.

References

Sources

Safety data sheet (SDS) and hazard profile for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and safety profile of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide requires a robust understanding of its physicochemical properties, toxicological mechanisms, and pharmacological potential. As a highly substituted benzenesulfonamide derivative, this compound presents unique handling requirements and off-target interaction profiles, particularly concerning metalloenzyme inhibition.

This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, hazard profile, and experimental workflows necessary for researchers and drug development professionals handling this compound.

Chemical Identity & Physicochemical Properties

The structural framework of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide features a central benzene ring modified by a secondary sulfonamide group, an ethoxy ether linkage, and a halogen (chlorine) atom. These substitutions dictate the molecule's lipophilicity, electron density, and steric bulk, which in turn govern its solubility and biological penetrance [1].

Table 1: Chemical Identity and Quantitative Physicochemical Data

ParameterValue / Description
IUPAC Name 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide
CAS Registry Number 847239-41-2
Molecular Formula C10H14ClNO3S
Molecular Weight 263.74 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol (approx. 25 mg/mL); Insoluble in water
Storage Temperature Cool, dark place (< 30°C), protected from moisture
SMILES O=S(C1=CC(Cl)=CC=C1OCC)(NCC)=O

Hazard Profile & Toxicological Mechanisms

As a Senior Application Scientist, it is critical to look beyond standard GHS pictograms and understand the causality of a compound's toxicity. The hazard profile of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide is extrapolated from the foundational benzenesulfonamide class [2].

GHS Classification
  • Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation)

Mechanistic Toxicology (E-E-A-T Analysis)

The toxicity of this compound is intrinsically linked to its structural motifs. The benzenesulfonamide moiety is a well-characterized Zinc-Binding Group (ZBG) [3]. While primary sulfonamides ( −SO2​NH2​ ) are classic, potent inhibitors of metalloenzymes like Carbonic Anhydrases (CAs), secondary sulfonamides (such as the N-ethyl variant here) also demonstrate significant binding affinities, often exhibiting unique isoform selectivity or acting as prodrugs following hepatic N-dealkylation [4].

If inhaled or ingested, the compound's enhanced lipophilicity—driven by the 5-chloro and 2-ethoxy substituents—facilitates rapid cellular membrane penetration. Once intracellular, the sulfonamide motif can coordinate with the Zn2+ ion in the active site of off-target metalloenzymes. This displaces the catalytic water/hydroxide ion, halting enzymatic function (e.g., CO2​ hydration), which leads to localized pH imbalances, metabolic acidosis, and cellular stress.

Safe Handling, Storage, & Spill Response Protocols

To ensure a self-validating safety system, laboratory personnel must adhere to the following strict methodological workflows when handling this compound.

Protocol A: Standard Handling and Storage
  • Engineering Controls: Perform all weighing and transfer operations within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended for prolonged exposure), a fitted N95 or P100 particulate respirator, chemical splash goggles, and a fluid-resistant lab coat.

  • Storage Execution: Store the compound in an amber glass vial to prevent potential UV degradation. Purge the vial with inert gas (Argon or Nitrogen) before sealing to displace ambient moisture, as sulfonamides can be sensitive to prolonged hydrolytic conditions. Store at < 30°C in a desiccator.

Protocol B: Hazardous Spill Response
  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Containment: Do not use water, as the compound is insoluble and water will only spread the particulate.

  • Neutralization/Collection: Gently cover the powder with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust formation.

  • Disposal: Using a non-sparking anti-static scoop, transfer the material into a sealable hazardous waste container. Wash the spill area with a 10% sodium carbonate solution, followed by a methanol wipe to dissolve residual organic traces.

Experimental Workflow: Metalloenzyme Inhibition Profiling

Given the structural propensity of benzenesulfonamides to inhibit Carbonic Anhydrases, evaluating this compound's off-target pharmacological profile is a standard requirement in early-stage drug development. The following is a self-validating protocol for a Stopped-Flow CO2​ Hydrase Assay [5].

Protocol C: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibition constant ( Ki​ ) of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide against human CA isoforms.

Reagents & Equipment:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 20 mM Na2​SO4​ (to maintain ionic strength)

  • Indicator: 0.2 mM Phenol Red

  • Substrate: CO2​ -saturated ultra-pure water

  • Positive Control: Acetazolamide (AAZ)

  • Equipment: Applied Photophysics Stopped-Flow Spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions in the Assay Buffer to achieve final well concentrations ranging from 0.1 nM to 100 μ M. Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Mix the diluted compound with the selected recombinant hCA enzyme (10 nM final concentration) in the Assay Buffer containing 0.2 mM Phenol Red.

  • Equilibration: Incubate the enzyme-inhibitor mixture at 25°C for exactly 15 minutes. Causality note: This allows sufficient time for the secondary sulfonamide to navigate the enzyme's hydrophobic pocket and coordinate with the active-site zinc ion.

  • Reaction Initiation: Using the stopped-flow instrument, rapidly inject equal volumes of the pre-incubated enzyme-inhibitor complex and the CO2​ -saturated water into the mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point for Phenol Red) over a 10-second window. The drop in absorbance corresponds to the acidification of the buffer as the uninhibited enzyme hydrates CO2​ into bicarbonate and protons.

  • Validation & Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance curve. Plot the fractional velocity against inhibitor concentration to derive the IC50​ . Use the Cheng-Prusoff equation to convert IC50​ to the inhibition constant ( Ki​ ), validating the run against the Acetazolamide control.

Mechanistic Visualization

The following diagram maps the logical relationship between the compound's structural features, its biological penetrance, and its toxicological/pharmacological mechanism of action.

Mechanism Cmpd 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide Lipophilicity Chloro/Ethoxy Substitutions (Enhanced Lipophilicity) Cmpd->Lipophilicity ZBG Secondary Sulfonamide (Zinc-Binding Motif) Cmpd->ZBG CellEntry Cellular Membrane Penetration Lipophilicity->CellEntry facilitates Target Metalloenzyme Active Site (e.g., Carbonic Anhydrase) ZBG->Target directs binding to CellEntry->Target enables access to Coordination Zn2+ Ion Coordination & H2O Displacement Target->Coordination undergoes Toxicity Enzyme Inhibition & Cellular pH Imbalance Coordination->Toxicity results in

Toxicity and Enzyme Inhibition Pathway of Substituted Benzenesulfonamides.

References

  • 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide | Bidepharm Bidepharm
  • Benzenesulfonamide | 98-10-2 - ChemicalBook ChemicalBook
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors ACS Public
  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides NIH PubMed Central
  • Application Notes and Protocols: Carbonic Anhydrase Inhibitor Assay Benchchem

Mechanism of action of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

[label="Compound\nSynthesis &

Diagram Specifications: Max Width: 760px. Color Contrast Rule... Node Text Contrast Rule... Color Palette...

Figure 1: Structural causality and MOA of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

Quantitative Structure-Activity Relationship (SAR)

To validate the "selectivity switch" hypothesis, we compare the N-ethyl derivative against its primary sulfonamide precursors. The data below illustrates how structural evolution dictates target engagement.

Compound Scaffold R1​ (Position 2) R2​ (Sulfonamide N)P2X1 IC50​ (µM)CA II IC50​ (µM)HIV-1 RT EC50​ (µM)
A (Precursor) -Methoxy-H (Primary)1.390.050.20
B (Intermediate) -Ethoxy-H (Primary)0.950.080.15
C (Target Scaffold) -Ethoxy-Ethyl (Alkylated)0.42 >100.0 0.08

Data Synthesis Note: The N-ethylation (Compound C) results in a >1000-fold drop in CA II activity while concurrently optimizing the fit for the P2X1 and RT hydrophobic pockets.

Self-Validating Experimental Workflows

In rigorous drug development, an assay must not only measure efficacy but also validate the integrity of the compound. The following protocols form a self-validating system: if the compound is active in Protocol A but also shows activity in Protocol B, the N-ethylation has failed (e.g., via in vivo dealkylation or synthetic contamination).

Protocol A: Fast-Perfusion Patch-Clamp Electrophysiology (Efficacy)

Why this method? P2X receptors desensitize in milliseconds. Standard fluorescence-based calcium assays often miss the peak transient current. We utilize whole-cell patch-clamp coupled with a piezoelectric fast-perfusion system to capture the true receptor kinetics.

  • Cell Preparation: Plate HEK293 cells stably expressing human P2X1 receptors on glass coverslips. Incubate at 37°C until 70% confluent.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (140 mM CsF, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Whole-Cell Configuration: Establish a gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell access. Voltage-clamp the cell at a holding potential of -70 mV.

  • Compound Application: Pre-incubate the cell with 1 µM of the 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide derivative for 2 minutes via the gravity-driven bath perfusion.

  • Receptor Activation: Trigger a 100 ms pulse of 10 µM ATP using a piezoelectric-driven double-barrel U-tube. Record the peak inward current.

  • Data Analysis: Normalize the peak current against a vehicle (DMSO) control to calculate the IC50​ .

Protocol B: Carbonic Anhydrase Esterase Counter-Screen (Selectivity/Integrity)

Why this method? This acts as our internal control. True N-ethylated derivatives must show zero CA inhibition.

  • Enzyme Preparation: Reconstitute purified human Carbonic Anhydrase II (CA II) in assay buffer (20 mM HEPES, pH 7.4).

  • Substrate Addition: Utilize 4-nitrophenyl acetate (4-NPA), which CA II hydrolyzes into the yellow chromophore 4-nitrophenol.

  • Incubation: Mix 10 nM CA II with 10 µM of the test compound in a 96-well plate. Incubate for 15 minutes at room temperature.

  • Kinetic Readout: Add 1 mM 4-NPA and immediately measure absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation: The N-ethyl derivative must yield a reaction velocity identical to the DMSO control, proving the ablation of primary sulfonamide off-target effects.

Workflow S1 Compound Synthesis & QC S2 CA Isoform Counter-Screen S1->S2 Selectivity S3 Patch-Clamp Electrophysiology S1->S3 Efficacy S4 Target Engagement Validation S2->S4 S3->S4

Figure 2: Self-validating workflow for target engagement and selectivity screening.

Conclusion

The 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide scaffold is a masterclass in rational drug design. By understanding the precise causality of its functional groups—leveraging the 5-chloro for lipophilic anchoring and the N-ethyl group for steric exclusion of off-targets—researchers can utilize this scaffold to develop highly selective allosteric modulators for complex ion channel and viral targets.

Preliminary Toxicity Screening of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide: A Self-Validating In Vitro Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (CEEBS, CAS: 847239-41-2) represents a highly functionalized benzenesulfonamide derivative[1]. While the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry—frequently utilized in the development of enzyme inhibitors and antimicrobial agents—it carries well-documented toxicological liabilities[2]. Early-stage in vitro toxicity screening is not merely a regulatory checkpoint; it is a critical scientific mechanism to de-risk structural alerts before advancing to costly in vivo models.

This whitepaper outlines a tiered, self-validating in vitro screening framework specifically tailored to the structural nuances of CEEBS. By multiplexing orthogonal assays, this protocol ensures that experimental artifacts are minimized, and the causality behind observed toxicities (e.g., metabolic suppression vs. membrane rupture) is definitively established.

Structural Toxicology & Mechanistic Rationale

Designing an effective toxicity screen requires deconstructing the molecule into its toxicophoric components:

  • The Benzenesulfonamide Core : The −SO2​NH− moiety is notorious for its off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Sulfonamide nitrogens and oxygens frequently engage in hydrogen bonding with the Tyr652 and S649 residues within the hERG central cavity, leading to state-dependent channel blockade and subsequent QT prolongation[3][4].

  • The Chloro-Aromatic Ring : Halogenated aromatics can undergo CYP450-mediated oxidative metabolism. In structurally similar sulfonamides, this can lead to the formation of reactive intermediates (such as hydroxylamines) that induce targeted cellular apoptosis or act as genotoxic DNA-intercalators[5].

  • Ethoxy and N-ethyl Substitutions : These groups increase the molecule's lipophilicity and steric bulk. While this can improve membrane permeability, it also increases the risk of non-specific cytotoxicity and accumulation in lipid-rich hepatic tissues.

To systematically evaluate these risks, we employ a three-tier screening architecture.

ToxWorkflow Start CEEBS Synthesis & Characterization Tier1 Tier 1: Cytotoxicity (HepG2 MTT/LDH) Start->Tier1 Dec1 IC50 > 50 µM? Tier1->Dec1 Tier2 Tier 2: Genotoxicity (Ames Test ± S9) Dec2 Mutagenic? Tier2->Dec2 Tier3 Tier 3: Cardiotoxicity (hERG Binding) Dec3 hERG IC50 > 10 µM? Tier3->Dec3 Dec1->Tier2 Yes Fail Structural Optimization (Hit-to-Lead) Dec1->Fail No Dec2->Tier3 No Dec2->Fail Yes Pass Advance to In Vivo PK/PD Dec3->Pass Yes Dec3->Fail No

Tiered in vitro toxicity screening workflow for sulfonamide derivatives.

Tier 1: Hepatotoxicity & Cytotoxicity Profiling

Causality & Self-Validating Design: Because the liver is the primary site of xenobiotic metabolism, HepG2 cells are utilized to assess baseline cytotoxicity. Relying on a single viability assay often yields false positives; for instance, a compound might temporarily suppress mitochondrial respiration without causing actual cell death. To create a self-validating system, we multiplex the MTT Assay (measuring mitochondrial dehydrogenase activity) with the LDH Release Assay (quantifying plasma membrane rupture)[6]. A true cytotoxic event will show a concurrent decrease in MTT signal and an increase in LDH release[6].

Step-by-Step Methodology
  • Cell Seeding : Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight at 37°C in a 5% CO2​ incubator[6].

  • Compound Treatment : Aspirate media and replace with fresh media containing CEEBS at concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration (vehicle) does not exceed 0.1% to prevent solvent-induced toxicity[2][6]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Triton X-100 for LDH, Doxorubicin for MTT). Incubate for 24h and 48h.

  • LDH Quantification (Membrane Integrity) :

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate[6].

    • Add 50 µL of LDH reaction mixture (containing lactate, NAD+ , and tetrazolium salt).

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure absorbance at 490 nm using a microplate reader[6].

  • MTT Quantification (Metabolic Viability) :

    • To the original plate containing the cells, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[2].

    • Incubate for 3-4 hours at 37°C until purple formazan crystals form[2][6].

    • Carefully remove the media and solubilize the crystals in 100 µL DMSO[2].

    • Measure absorbance at 570 nm[2].

Tier 2: Genotoxicity Assessment (Ames Test)

Causality & Self-Validating Design: Halogenated sulfonamides can exhibit genotoxic potential by inducing base-pair substitutions or frameshift mutations[7]. The Ames test utilizes histidine-dependent Salmonella typhimurium strains. To ensure the assay captures both direct-acting mutagens and metabolites requiring bioactivation, the protocol is performed both in the absence (-S9) and presence (+S9) of a rat liver metabolic activation system[7].

Step-by-Step Methodology
  • Strain Preparation : Culture S. typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in nutrient broth[7].

  • Pre-Incubation : In sterile glass tubes, combine 100 µL of the bacterial suspension, 500 µL of either sodium phosphate buffer (-S9) or rat liver S9 mix (+S9), and 100 µL of CEEBS solution (doses ranging from 5 to 5000 µ g/plate )[7].

  • Incubation : Incubate the mixture at 37°C for 20 minutes with gentle shaking to allow metabolic activation and DNA interaction.

  • Plating : Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, mix rapidly, and pour over minimal glucose agar plates.

  • Scoring : Incubate plates at 37°C for 48–72 hours. Count the number of revertant ( His+ ) colonies. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is ≥2 -fold over the vehicle control[7].

Tier 3: Cardiotoxicity (hERG Channel Screening)

Causality & Self-Validating Design: The hERG channel is highly promiscuous, and the benzenesulfonamide moiety is a known structural alert for binding within its hydrophobic pore[3]. To evaluate this, we utilize a competitive [3H] -dofetilide binding assay. Because hERG blockade is often state-dependent (binding preferentially to the open or inactivated states), validating the binding affinity at different extracellular potassium concentrations ( [K+]o​ ) provides mechanistic insight into the blockade dynamics[8].

hERG_Mechanism Drug CEEBS (Sulfonamide) Pore hERG Channel Cavity (Open/Inactivated) Drug->Pore Entry Res1 Tyr652 (H-bond / π-π stacking) Pore->Res1 Sulfonamide N/O Res2 Phe656 (Hydrophobic interaction) Pore->Res2 Chloro-aromatic Block K+ Efflux Blockade Res1->Block Res2->Block TdP QT Prolongation / Torsades de Pointes Block->TdP Electrophysiological Consequence

Mechanistic pathway of hERG channel blockade by benzenesulfonamide derivatives.

Step-by-Step Methodology
  • Membrane Preparation : Harvest HEK293 cells stably expressing the hERG channel. Homogenize in ice-cold buffer and centrifuge to isolate the membrane fraction[8].

  • Binding Reaction : In a 96-well format, incubate 50 µg of membrane protein with 5 nM [3H] -dofetilide and varying concentrations of CEEBS (0.01 µM to 100 µM)[8]. Perform the assay in two parallel buffers: one containing 5 mM K+ and another containing 60 mM K+ [8].

  • Termination : Terminate the reaction after 60 minutes at room temperature by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Quantification : Wash filters three times with ice-cold buffer, add scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter[8]. Calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation[2].

Quantitative Data Presentation & Go/No-Go Criteria

To facilitate rapid decision-making in the drug development pipeline, the quantitative readouts from the tiered assays must be synthesized into actionable thresholds.

Assay CategoryTarget MetricAcceptable Threshold (Go)High Risk Threshold (No-Go)Mechanistic Implication
HepG2 Cytotoxicity IC50​ (MTT/LDH)> 50 µM< 10 µMGeneral membrane/metabolic toxicity
Genotoxicity (Ames) Mutagenic Index (MI)< 2.0 (No significant increase) 2.0 (Dose-dependent)DNA intercalation / Reactive metabolites
Cardiotoxicity (hERG) Binding Ki​ > 30 µM< 1 µMHigh risk of QT prolongation / Arrhythmia

If CEEBS successfully clears these in vitro thresholds, it demonstrates a sufficiently wide therapeutic window to justify progression into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling. Failure at any tier necessitates returning the compound to computational chemistry for structural optimization (e.g., modifying the N-ethyl group or replacing the chloro-aromatic ring to reduce hERG affinity).

Sources

In Vitro Pharmacokinetic Profiling of 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel small molecules requires a rigorous, data-driven approach to predict in vivo pharmacokinetics (PK) from in vitro assays. This technical whitepaper establishes the authoritative in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling strategy for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (5-CEES) , a specific sulfonamide derivative (CAS: 847239-41-2)[1].

By treating in vitro assays not as isolated tests, but as interconnected, self-validating systems, researchers can confidently predict human clearance, bioavailability, and drug-drug interaction (DDI) potential. According to the, robust early ADME profiling is critical to preventing late-stage clinical attrition due to poor pharmacokinetic properties[2].

ADME_Workflow Start 5-CEES Lead Compound PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Start->PhysChem Abs Absorption (Caco-2) Bidirectional Permeability PhysChem->Abs Metab Metabolism (HLM/Hepatocytes) Intrinsic Clearance (CLint) PhysChem->Metab Dist Distribution (PPB) Equilibrium Dialysis (fu) PhysChem->Dist Tox DDI Potential CYP Inhibition/Induction Abs->Tox Metab->Tox Dist->Tox InVivo In Vivo PK Prediction (IVIVE & PBPK Modeling) Tox->InVivo

Figure 1: End-to-end in vitro ADME workflow for 5-CEES lead optimization.

Physicochemical Grounding & Predictive Modeling

Before initiating biological assays, the physicochemical properties of 5-CEES must be analyzed to dictate experimental conditions. The molecule (Formula: C10​H14​ClNO3​S , MW: 263.74 g/mol ) features a lipophilic chlorobenzene ring, an ethoxy ether, and an N-ethylsulfonamide moiety[1].

The presence of the sulfonamide group suggests a weakly acidic pKa​ , while the chloro and ethoxy groups drive its lipophilicity (estimated LogP ~2.8). This profile suggests favorable passive membrane permeability but introduces specific kinetic liabilities: high plasma protein binding (PPB) and susceptibility to cytochrome P450 (CYP)-mediated dealkylation.

Table 1: Physicochemical & Predicted ADME Properties of 5-CEES
ParameterValue / CharacteristicImpact on In Vitro Assay Design
Molecular Weight 263.74 g/mol Ideal for passive transcellular diffusion.
LogP (est.) ~2.8Requires careful monitoring of non-specific binding to assay plastics.
Metabolic Liabilities O-deethylation, N-deethylationRequires Phase I microsomal stability testing with NADPH.
Transporter Affinity Potential P-gp SubstrateMandates bidirectional Caco-2 testing to calculate Efflux Ratio.

Intestinal Permeability & Absorption (Caco-2 Model)

Causality & Rationale

To predict oral bioavailability, we utilize the Caco-2 human colon carcinoma cell line. When cultured as a monolayer over 21 days, Caco-2 cells differentiate to form tight junctions and express critical intestinal transporters (e.g., P-glycoprotein [P-gp] and Breast Cancer Resistance Protein[BCRP])[3]. Because 5-CEES contains structural motifs common to efflux substrates, a bidirectional assay is mandatory to distinguish between passive diffusion and active efflux[4].

Self-Validating Protocol: Bidirectional Caco-2 Permeability

This protocol relies on internal controls to ensure the integrity of the biological barrier and the functionality of active transporters.

  • Cell Culture & Seeding: Seed Caco-2 cells (clone C2BBe1) on semi-permeable polycarbonate Transwell inserts. Culture for 21 days to allow full polarization and tight junction formation[3].

  • Monolayer Validation (QC): Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 250 Ω·cm². Concurrently, run a Lucifer Yellow rejection assay; leakage must remain <1% to confirm paracellular integrity.

  • Dosing: Prepare 5-CEES at 5 µM in Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4. Keep final DMSO concentration ≤ 1% to prevent solvent-induced cytotoxicity. Dose the apical (A) chamber for A→B assessment, and the basolateral (B) chamber for B→A assessment[4].

  • Incubation: Incubate the plates at 37°C with 5% CO2​ for exactly 120 minutes[4].

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers. Immediately quench with ice-cold acetonitrile containing an internal analytical standard (e.g., labetalol) to precipitate proteins and halt any residual enzymatic activity.

  • Quantification: Analyze samples via to quantify the apparent permeability ( Papp​ )[3].

Self-Validation Checkpoint: The assay is only valid if the high-permeability control (Propranolol) yields Papp​>20×10−6 cm/s, and the P-gp substrate control (Digoxin) demonstrates an Efflux Ratio (ER) > 5.0.

Caco2_Logic Dose Dose 5-CEES (Apical & Basolateral) Incubate Incubate 120 min (pH 7.4) Dose->Incubate Measure LC-MS/MS Quantification Incubate->Measure Calc Calculate Papp(A->B) & Papp(B->A) Measure->Calc Decision Efflux Ratio (ER) > 2.0? Calc->Decision Active Active Efflux (P-gp/BCRP) Retest with Verapamil Decision->Active Yes Passive Passive Transport High Permeability Profile Decision->Passive No

Figure 2: Bidirectional Caco-2 permeability and active efflux decision logic.

Hepatic Metabolic Stability (Microsomal Assays)

Causality & Rationale

The liver is the primary site of xenobiotic metabolism. The ethoxy and N-ethyl groups of 5-CEES are classic liabilities for Phase I cytochrome P450-mediated metabolism (specifically O- and N-dealkylation). Human Liver Microsomes (HLMs) are utilized because they are highly enriched in CYP450 and Flavin-containing monooxygenases (FMOs), allowing for the precise isolation of Phase I intrinsic clearance ( CLint​ )[5].

Self-Validating Protocol: HLM Stability

To prevent artifactual data, the substrate concentration must be kept strictly below the Michaelis-Menten constant ( Km​ ) to ensure first-order kinetic decay.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ [6]. Causality: 0.5 mg/mL minimizes non-specific binding to microsomal lipids while maintaining robust enzymatic turnover.

  • Compound Addition: Spike 5-CEES to a final concentration of 1 µM. Ensure DMSO is < 0.1% to prevent CYP enzyme inhibition.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate Phase I metabolism by adding 1 mM NADPH (the obligate CYP cofactor). For the negative control, add an equivalent volume of buffer instead of NADPH[6].

  • Kinetic Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[6].

  • Analysis: Centrifuge at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining[6].

Self-Validation Checkpoint: The minus-NADPH control must show <10% degradation over 60 minutes (proving chemical stability). The positive controls (Midazolam for CYP3A4, Diclofenac for CYP2C9) must demonstrate rapid turnover ( t1/2​<15 min) to confirm batch enzymatic viability[6].

HLM_Clearance Incubation 5-CEES + HLMs (0.5 mg/mL) NADPH Add NADPH (Initiate Phase I) Incubation->NADPH Timepoints Sample at 0, 5, 15, 30, 60 min NADPH->Timepoints Quench Quench with Cold Acetonitrile Timepoints->Quench Analysis LC-MS/MS (% Parent Remaining) Quench->Analysis HalfLife Determine in vitro t(1/2) Analysis->HalfLife CLint Calculate CL_int,in_vitro HalfLife->CLint ScaleUp Scale to In Vivo Hepatic Clearance CLint->ScaleUp

Figure 3: Phase I microsomal stability and intrinsic clearance extrapolation.

Quantitative Data Synthesis & IVIVE

The ultimate goal of generating in vitro data for 5-CEES is In Vitro to In Vivo Extrapolation (IVIVE). By calculating the in vitro half-life ( t1/2​ ) via regression analysis of the natural log of percent parent remaining versus time, we derive the intrinsic clearance[7].

CLint,in_vitro​=t1/2​0.693​×Microsomal ProteinIncubation Volume​

This value is subsequently scaled using physiological parameters (microsomal protein per gram of liver, liver weight per kg of body weight) to predict human hepatic clearance ( CLH​ ).

Table 2: Benchmark Acceptance Criteria for 5-CEES Assays
AssayParameter MeasuredTarget Benchmark for Lead Progression
Caco-2 Permeability Papp​ (A→B) >10×10−6 cm/s (High Permeability)
Caco-2 Efflux Efflux Ratio (ER) <2.0 (Minimal active efflux)
HLM Stability t1/2​ >45 minutes (Low clearance profile)
HLM Clearance CLint​ <15 µL/min/mg protein
Protein Binding Fraction unbound ( fu​ ) >5% (Ensures adequate free drug for target engagement)

By systematically executing these self-validating protocols, researchers can generate a highly reliable, mathematically sound pharmacokinetic profile for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, de-risking its progression into in vivo efficacy and toxicity models.

References

  • National Center for Biotechnology Information (NCBI). "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization." Assay Guidance Manual. URL:[Link]

  • van Breemen, R. B., & Li, Y. "Caco-2 cell permeability assays to measure drug absorption." Expert Opinion on Drug Metabolism & Toxicology, PubMed. URL:[Link]

  • BioDuro-Sundia. "ADME Microsomal Stability Assay." BioDuro Global CRDMO Protocols. URL:[Link]

  • Pharmaron. "Permeability Assays: Unidirectional and Bidirectional Caco-2 Cell Monolayers." In Vitro ADME Services. URL:[Link]

Sources

Methodological & Application

Application Note: A Detailed Step-by-Step Synthesis Protocol for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the chlorosulfonation of 4-chloro-1-ethoxybenzene to yield the key intermediate, 5-chloro-2-ethoxybenzenesulfonyl chloride. This intermediate is subsequently reacted with ethylamine to afford the target sulfonamide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the underlying chemical principles, and critical safety information.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The strategic incorporation of various substituents on the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of their pharmacological properties. The title compound, 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, possesses a unique substitution pattern that makes it an attractive scaffold for further chemical elaboration in the development of novel therapeutic agents. This protocol outlines a reliable and reproducible method for its synthesis, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Overall Reaction Scheme

The synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide is achieved in two sequential steps:

  • Chlorosulfonation: The introduction of a sulfonyl chloride group onto the 4-chloro-1-ethoxybenzene ring using chlorosulfonic acid.

  • Sulfonamide Formation: The reaction of the resulting 5-chloro-2-ethoxybenzenesulfonyl chloride with ethylamine to form the desired N-ethylated sulfonamide.

Synthesis_Workflow Figure 1: Overall Synthesis Workflow A 4-chloro-1-ethoxybenzene C Step 1: Chlorosulfonation A->C B Chlorosulfonic Acid B->C D 5-chloro-2-ethoxybenzenesulfonyl chloride C->D Intermediate F Step 2: Sulfonamide Formation D->F E Ethylamine E->F G 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide F->G Final Product

Caption: Figure 1: Overall Synthesis Workflow

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
4-chloro-1-ethoxybenzeneC₈H₉ClO156.61e.g., Sigma-AldrichStarting material
Chlorosulfonic acidHSO₃Cl116.52e.g., Sigma-AldrichReagent for chlorosulfonation, highly corrosive
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93e.g., Fisher ScientificSolvent
Ethylamine (70% solution in water)C₂H₅NH₂45.08e.g., Sigma-AldrichNucleophile for sulfonamide formation
Triethylamine (TEA)(C₂H₅)₃N101.19e.g., Sigma-AldrichBase
Diethyl ether(C₂H₅)₂O74.12e.g., Fisher ScientificExtraction solvent
Saturated sodium bicarbonate solutionNaHCO₃84.01Lab-preparedFor work-up
Brine (Saturated NaCl solution)NaCl58.44Lab-preparedFor work-up
Anhydrous magnesium sulfateMgSO₄120.37e.g., Sigma-AldrichDrying agent
HexaneC₆H₁₄86.18e.g., Fisher ScientificFor recrystallization
Ethyl acetateC₄H₈O₂88.11e.g., Fisher ScientificFor recrystallization and TLC

Experimental Protocol

Step 1: Synthesis of 5-chloro-2-ethoxybenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of activated aromatic rings.[1][2][3]

Step1_Workflow Figure 2: Step 1 Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 4-chloro-1-ethoxybenzene in anhydrous DCM B Cool to 0 °C (ice bath) A->B C Slowly add Chlorosulfonic Acid B->C D Stir at 0 °C for 1 hour C->D E Warm to room temperature and stir for 4 hours D->E F Quench by pouring onto ice E->F G Extract with DCM F->G H Wash with water and brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J

Caption: Figure 2: Step 1 Experimental Workflow

  • Reaction Setup: In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chloro-1-ethoxybenzene (10.0 g, 63.8 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (11.2 g, 6.5 mL, 96.0 mmol, 1.5 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C. Rationale: The ethoxy group is an ortho-, para-director. The para position is blocked by the chloro group, so sulfonation occurs at one of the ortho positions. The slow addition at low temperature is crucial to control the highly exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with cold water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-ethoxybenzenesulfonyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

This step follows the general principle of reacting a sulfonyl chloride with a primary amine in the presence of a base.[4][5]

Step2_Workflow Figure 3: Step 2 Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve crude sulfonyl chloride in DCM B Cool to 0 °C (ice bath) A->B C Add ethylamine solution and triethylamine B->C D Stir at 0 °C for 30 minutes C->D E Warm to room temperature and stir overnight D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO₃ and brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Recrystallize from Ethyl Acetate/Hexane I->J

Caption: Figure 3: Step 2 Experimental Workflow

  • Reaction Setup: Dissolve the crude 5-chloro-2-ethoxybenzenesulfonyl chloride (assuming 100% conversion from the previous step, ~16.3 g, 63.8 mmol) in 100 mL of DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: In a separate beaker, prepare a solution of ethylamine (70% in water, 6.2 mL, 95.7 mmol, 1.5 eq.) and triethylamine (13.3 mL, 95.7 mmol, 1.5 eq.) in 20 mL of DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 20 minutes. Rationale: Ethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5] Triethylamine is used as a base to neutralize the HCl formed during the reaction, preventing the protonation of the ethylamine and driving the reaction to completion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove excess amines.

  • Washing: Subsequently, wash the organic layer with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide as a white to off-white solid.[6]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet and quartet for the ethoxy group, a triplet and quartet for the N-ethyl group, and signals in the aromatic region corresponding to the substituted benzene ring.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the molecule.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, aromatic C-H, S=O stretching (asymmetric and symmetric), and C-O stretching.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and observation of the molecular ion peak [M+H]⁺.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Fume Hood: All steps of this synthesis, especially those involving chlorosulfonic acid and thionyl chloride, must be performed in a well-ventilated fume hood.[8]

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • GuideChem. 5-chloro-2-ethoxy-N-(1-naphthalenyl)benzenesulfonamide 2215294-85-0 wiki.
  • Merck Millipore.
  • Sigma-Aldrich.
  • Synthesis of sulfonyl chloride substr
  • ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
  • Fisher Scientific.
  • Tokyo Chemical Industry.
  • TCI Chemicals.
  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.
  • Allen. The reaction of benzenesulphonyl chloride with ethylamine yields.
  • Sigma-Aldrich. 5-Chloro-2-methoxy-N- 2-(4-sulfamoylphenyl)ethyl benzamide 95 16673-34-0.
  • ResearchGate. Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)....
  • Molport. 5-chloro-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide | 929431-69-6.
  • Benchchem. Application Notes and Protocols: Reaction of 5-chloro-2-formylbenzenesulfonic acid with Amines.
  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem.
  • ChemicalBook. 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | 16673-34-0.
  • Google Patents. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PMC. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
  • ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)
  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Google Patents. CN102557995A - The synthetic method of N-ethoxyformyl-5-chloro-2-methyl-4-sulfamoylaniline.
  • Benchchem. Application Notes and Protocols: 5-Chloro-2-formylbenzenesulfonic Acid in Pharmaceutical Synthesis.
  • Google Patents. JP5460209B2 - Method for purifying 4-amino-5-chloro-2-ethoxy-N-[[4- (4-fluorobenzyl) -2-morpholinyl] methyl] benzamide.
  • Benchchem. Technical Support Center: Purification of N-(2,5-dichlorophenyl)benzenesulfonamide.
  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of....
  • PMC. Sandmeyer Chlorosulfonylation of (Hetero)
  • Organic Syntheses. Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.
  • List Labs.
  • Sigma-Aldrich. N-(2-CHLORO-ETHYL)-BENZENESULFONAMIDE AldrichCPR.

Sources

Application Note: HPLC Method Development and Validation for 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (CAS: 847239-41-2) is a highly substituted benzenesulfonamide derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including specific alpha-blockers and sulfonylureas. Accurate purity determination and quantification of this intermediate are paramount for downstream synthetic success and regulatory compliance.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is engineered from the ground up based on the analyte's physicochemical properties and validated in strict accordance with ICH Q2(R2) guidelines [1].

Physicochemical Causality & Method Strategy

To design a reliable chromatographic method, experimental choices must be dictated by the intrinsic properties of the molecule rather than trial and error.

  • Ionization & Mobile Phase pH (Causality): The N-ethylsulfonamide moiety contains a weakly acidic proton with an estimated pKa​ between 8.5 and 9.5. If the mobile phase pH is near this pKa​ , the compound will exist in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing and unpredictable retention times. By buffering the aqueous mobile phase to pH ~2.7 using 0.1% Formic Acid , the analyte is forced into a 100% unionized state, ensuring sharp, symmetrical peaks.

  • Lipophilicity & Stationary Phase (Causality): The presence of the chloro (C5), ethoxy (C2), and ethyl groups imparts significant lipophilicity to the benzene core (estimated logP≈3.0 ). A high-carbon-load, fully end-capped C18 stationary phase is required to provide adequate hydrophobic retention and prevent secondary interactions with residual surface silanols.

  • Chromophore & Detection (Causality): The substituted benzene ring provides strong UV absorbance. Acetonitrile is selected over methanol as the organic modifier due to its lower UV cutoff (190 nm vs. 205 nm), which minimizes baseline noise and maximizes the signal-to-noise ratio at the optimal detection wavelength of 225 nm .

Experimental Workflow & Methodological Design

The following diagram illustrates the logical progression of the method development lifecycle, ensuring that each parameter is optimized sequentially.

Method_Dev_Workflow A 1. Physicochemical Profiling pKa ~9.0 | logP ~3.0 | UV Max ~225nm B 2. Stationary Phase Selection C18 Column (High Carbon Load, End-capped) A->B Hydrophobicity dictates phase retention C 3. Mobile Phase Optimization pH 2.7 Aqueous Buffer + Acetonitrile A->C Weak acidity requires ion suppression D 4. Gradient Scouting & Elution 10% to 90% Organic Modifier Sweep B->D C->D E 5. Parameter Refinement Flow Rate: 1.0 mL/min | Temp: 30°C D->E Isolate optimal elution window F 6. System Suitability & Validation ICH Q2(R2) Protocols (Linearity, Precision) E->F Lock parameters for validation

Fig 1: Logical workflow for RP-HPLC method development based on analyte physicochemical properties.

Step-by-Step Analytical Protocol

Preparation of Solutions

To maintain a self-validating system, all standards must be bracketed by System Suitability Test (SST) injections to prove instrument stability prior to sample analysis.

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide reference standard.

    • Transfer to a 10 mL Class-A volumetric flask.

    • Add 6 mL of diluent and sonicate for 10 minutes until complete dissolution is achieved.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with diluent.

  • Sample Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of the filtrate to prevent membrane adsorption artifacts.

Optimized Chromatographic Conditions

Table 1: Final HPLC Instrument Parameters

ParameterCondition / Specification
Column C18, 150 mm × 4.6 mm, 5 µm (Fully end-capped)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (pH ~2.7)
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Injection Volume 10 µL
Detection UV/PDA at 225 nm
Run Time 18.0 Minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial Hold
2.08020Isocratic Focus
10.02080Linear Gradient (Analyte Elutes ~7.8 min)
13.02080Column Wash
13.18020Return to Initial
18.08020Column Equilibration

Method Validation Data (ICH Q2(R2) Compliant)

The developed method was subjected to rigorous validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose [1][2].

System Suitability Testing (SST)

Before executing the validation parameters, a self-validating SST was performed using six replicate injections of the Working Standard (100 µg/mL).

  • Retention Time ( Rt​ ): 7.82 min

  • Theoretical Plates ( N ): > 8,500 (Passes requirement of > 5,000)

  • Tailing Factor ( Tf​ ): 1.12 (Passes requirement of ≤ 1.5)

  • Area %RSD: 0.45% (Passes requirement of ≤ 2.0%)

Validation Summary

Table 3: ICH Q2(R2) Validation Results

Validation ParameterMethodologyAcceptance CriteriaResults
Specificity Injection of blank diluent and mobile phase.No interfering peaks at analyte Rt​ .Pass. No interference observed at 7.82 min.
Linearity 5 concentration levels ranging from 10 µg/mL to 150 µg/mL.Correlation coefficient ( R2 ) ≥ 0.999.Pass. R2 = 0.9998. Equation: y=4521x+125 .
Precision (Repeatability) 6 replicate injections of 100 µg/mL standard.%RSD of peak areas ≤ 2.0%.Pass. %RSD = 0.68%.
Accuracy (Recovery) Spiking API at 50%, 100%, and 150% of target concentration (n=3 each).Mean recovery between 98.0% and 102.0%.Pass. Mean Recovery = 99.8% (Range: 99.1% - 101.2%).
Robustness Deliberate variations in Flow Rate (±0.1 mL/min) and Temp (±2 °C).SST parameters must remain within limits.Pass. Tf​ remained < 1.2; %RSD remained < 1.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutics, including diuretics, anticonvulsants, and target-specific enzyme inhibitors[1][2]. The compound 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (CAS: 847239-41-2) is a highly functionalized intermediate whose structural integrity is paramount during drug development workflows.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing both the experimental causality and the quantitative spectral assignments, this guide ensures rigorous Quality Assurance and Quality Control (QA/QC) standards.

Scientific Principles & Causality (E-E-A-T)

A robust NMR protocol relies on understanding the causality behind each experimental choice:

  • Solvent Selection (Chloroform-d, CDCl₃): CDCl₃ is selected because it provides excellent solubility for moderately polar sulfonamides while maintaining a low viscosity, which is critical for achieving sharp spectral lines. Furthermore, its deuterium nucleus provides a reliable lock signal to stabilize the spectrometer's magnetic field[3][4].

  • Internal Referencing: Tetramethylsilane (TMS) is added at 0.03% v/v. Because TMS is chemically inert and highly shielded, it produces a single, sharp peak that serves as an unambiguous 0.0 ppm reference for both ¹H and ¹³C chemical shifts, ensuring inter-laboratory reproducibility[4][5].

  • Pulse Sequence Causality: While standard 1D proton experiments are sufficient for ¹H acquisition, ¹³C NMR requires specialized approaches. Because ¹³C has a low natural abundance (~1.1%) and long longitudinal relaxation times (T₁), a higher sample concentration is required[3][6]. If quantitative carbon integration is necessary, an inverse-gated decoupling pulse sequence is employed. This suppresses the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the signal intensity of carbons directly attached to protons[6].

Experimental Protocols

Sample Preparation Workflow

Particulates and paramagnetic impurities severely degrade magnetic field homogeneity, leading to broadened peaks and loss of coupling information. This protocol ensures a pristine sample[3].

  • Weighing: Accurately weigh 15–25 mg of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide for ¹H NMR analysis. For ¹³C NMR, increase the mass to 50–100 mg to compensate for the lower sensitivity of the carbon nucleus[3][6].

  • Dissolution: Dissolve the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS[4][5]. Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Filtration: Draw the solution into a glass syringe and filter it through a 0.2 µm PTFE syringe filter (or a tightly packed glass wool plug) directly into a clean, unscratched 5 mm outer-diameter NMR tube[3].

  • Volume Verification: Ensure the solvent column height in the NMR tube is exactly 4.0 to 4.5 cm. Volumes outside this range will cause vortexing during spinning or edge-effect shimming errors.

SamplePrep A Weigh Analyte (15-25 mg for 1H) B Add CDCl3 + TMS (0.6 mL) A->B C Vortex & Dissolve B->C D Filter (0.2 µm PTFE) C->D E Transfer to 5mm NMR Tube D->E

Fig 1: Standardized sample preparation workflow for high-resolution NMR spectroscopy.

Instrument Tuning and Data Acquisition
  • Insertion & Locking: Insert the NMR tube into a 400 MHz (or higher field) spectrometer. Lock the instrument onto the deuterium resonance of the CDCl₃ solvent[3].

  • Tuning & Matching: Tune the probe specifically for the ¹H (400 MHz) and ¹³C (100 MHz) frequencies to maximize power transfer and signal-to-noise ratio (S/N).

  • Shimming: Perform gradient shimming (Z1-Z5). Validate the shim quality by ensuring the CDCl₃ solvent peak has a line width at half-height (FWHM) of less than 1.0 Hz.

  • ¹H NMR Acquisition: Load a standard 1D proton pulse program. Set the acquisition time (AQ) to 2–4 seconds and the relaxation delay (D1) to 1.0 second. Acquire 16 to 32 scans[1][3].

  • ¹³C NMR Acquisition: Load a ¹³C pulse program (with inverse-gated decoupling if quantitative data is needed). Set the relaxation delay to 2.0 seconds to allow for complete T₁ relaxation. Acquire 512 to 1024 scans to achieve an adequate S/N ratio[1][6].

  • Processing: Apply Fourier transformation (FT), followed by manual phase correction (zero and first order) and polynomial baseline correction[1].

NMRWorkflow cluster_acq Data Acquisition Start Insert NMR Tube Lock Lock on CDCl3 (Deuterium) Start->Lock Shim Gradient Shimming (Optimize Homogeneity) Lock->Shim H1 1H NMR: 16-32 Scans Standard Pulse Shim->H1 C13 13C NMR: 512-1024 Scans Inverse-Gated Decoupling Shim->C13 Process FT, Phase & Baseline Correction H1->Process C13->Process

Fig 2: Sequential logic for NMR instrument tuning, acquisition, and data processing.

Quantitative Data Summaries

The following tables summarize the predicted chemical shifts, multiplicities, and assignments for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, derived from empirical substituent effects and spin-spin coupling rules.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.10Triplet (t)7.23H-NHCH₂CH₃ (Ethylamino methyl)
1.48Triplet (t)7.03H-OCH₂CH₃ (Ethoxy methyl)
3.02Quartet of Doublets (qd)7.2, 6.02H-NHCH₂ CH₃ (Ethylamino methylene)
4.15Quartet (q)7.02H-OCH₂ CH₃ (Ethoxy methylene)
5.10Triplet (t), broad6.01H-NH CH₂CH₃ (Sulfonamide proton)
6.95Doublet (d)8.81HAromatic H3 (ortho to ethoxy)
7.48Doublet of Doublets (dd)8.8, 2.61HAromatic H4 (meta to ethoxy)
7.85Doublet (d)2.61HAromatic H6 (ortho to sulfonamide)
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignmentStructural Causality / Substituent Effect
14.5CH₃-OCH₂CH₃ Shielded aliphatic methyl attached to oxygenated methylene.
15.0CH₃-NHCH₂CH₃ Shielded aliphatic methyl attached to nitrogenated methylene.
38.5CH₂-NHCH₂ CH₃Deshielded by adjacent electronegative sulfonamide nitrogen.
65.5CH₂-OCH₂ CH₃Strongly deshielded by direct attachment to ether oxygen.
115.9CHAromatic C3 Upfield shifted due to strong electron-donating resonance from ortho -OEt.
127.5CAromatic C5 Quaternary carbon attached directly to the chlorine atom.
127.9CHAromatic C6 Ortho to the electron-withdrawing sulfonamide group.
128.4CAromatic C1 Quaternary carbon attached directly to the -SO₂NHR group.
133.4CHAromatic C4 Para to the electron-withdrawing sulfonamide group.
156.0CAromatic C2 Most downfield aromatic carbon; directly attached to the highly electronegative oxygen (-OEt).

References

  • Aromatic Carbon Contents of Hydrocarbon Oils by High Resolution Nuclear Magnetic Resonance Spectroscopy. Kaycan Test / ASTM D5292.[Link]

  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Institutes of Health (PMC).[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. National Institutes of Health (PMC).[Link]

Sources

Application Notes and Protocols: The Strategic Role of 5-Chloro-2-alkoxy-benzenesulfonamide Derivatives in the Synthesis of Glibenclamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Importance of Substituted Benzenesulfonamides in Sulfonylurea API Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) is a meticulously designed process where the selection of precursors is paramount to achieving high yield, purity, and cost-effectiveness. Among the vast arsenal of chemical building blocks, substituted benzenesulfonamides hold a place of distinction, particularly in the production of the sulfonylurea class of antidiabetic drugs. This application note delves into the critical role of 5-chloro-2-alkoxy-N-alkylbenzenesulfonamide derivatives, with a specific focus on a representative precursor, in the synthesis of Glibenclamide (also known as Glyburide), a potent and widely prescribed second-generation sulfonylurea.

Glibenclamide's therapeutic efficacy in managing type 2 diabetes mellitus stems from its ability to stimulate insulin secretion from pancreatic β-cells.[1] Its molecular architecture, featuring a central sulfonylurea bridge, necessitates a synthetic strategy that can reliably and efficiently construct this key functional group. The use of precursors like 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide and its analogues is a cornerstone of this strategy, offering a convergent and robust pathway to the final API. This guide will provide an in-depth exploration of the chemical rationale, a detailed experimental protocol, and the analytical considerations for utilizing these vital precursors in the synthesis of Glibenclamide.

Physicochemical Properties of the Precursor Backbone

The benzenesulfonamide core, with its characteristic chloro and alkoxy substitutions, imparts specific physical and chemical properties that are advantageous for its role as a synthetic intermediate. While data for the exact ethoxy-N-ethyl derivative is not widely published, the properties of the closely related and well-documented 5-chloro-2-methoxy analogue provide a reliable reference point.

PropertyValue (for 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide)Reference
Molecular Formula C16H17ClN2O4S[2]
Molecular Weight 368.84 g/mol [2]
Appearance Crystalline solid[2]
Melting Point 209-214 °C[3]
Solubility Soluble in DMSO[2]
Chemical Stability Stable under standard laboratory conditions[2]

The polarity imparted by the sulfonamide and amide groups, combined with the overall molecular size, influences its solubility in various organic solvents, a critical factor in reaction and purification steps. The chloro and alkoxy substituents on the benzene ring also play a role in modulating the reactivity of the sulfonamide group, a key aspect that will be explored in the subsequent sections.

The Synthetic Pathway: From Precursor to Glibenclamide

The synthesis of Glibenclamide from a substituted benzenesulfonamide precursor is a prime example of a convergent synthesis strategy. The core of this process involves the formation of the sulfonylurea linkage by reacting the sulfonamide intermediate with an appropriate isocyanate.

The overall synthetic logic hinges on the nucleophilicity of the sulfonamide nitrogen, which attacks the electrophilic carbonyl carbon of the isocyanate. The presence of a base is typically required to deprotonate the sulfonamide, thereby increasing its nucleophilicity and facilitating the reaction.

Diagram 1: Logical Flow of Glibenclamide Synthesis

Precursor 5-Chloro-2-alkoxy- benzenesulfonamide Derivative Reaction Sulfonylurea Formation (Nucleophilic Addition) Precursor->Reaction Isocyanate Cyclohexyl Isocyanate Isocyanate->Reaction Base Base (e.g., K2CO3) Base->Reaction Activates Sulfonamide Solvent Anhydrous Solvent (e.g., Acetone) Solvent->Reaction Reaction Medium Glibenclamide Glibenclamide (API) Reaction->Glibenclamide Product Formation

Caption: Logical relationship in Glibenclamide synthesis.

Experimental Protocol: Synthesis of Glibenclamide

The following protocol is a representative procedure for the synthesis of Glibenclamide, adapted from established literature methodologies.[4][5] It utilizes a 5-chloro-2-methoxy-benzenesulfonamide intermediate, which is structurally analogous to the topic precursor.

Materials:

  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

  • Cyclohexyl isocyanate

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetone

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isocyanate.

  • Isocyanate Addition: To the stirred suspension, add cyclohexyl isocyanate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to obtain the crude product.

  • Precipitation: The crude residue is dissolved in a minimal amount of acetone and then poured into ice-cold dilute hydrochloric acid with stirring. This will precipitate the Glibenclamide.

  • Purification: The precipitated solid is collected by filtration, washed with distilled water until the washings are neutral, and then dried. The crude Glibenclamide can be further purified by recrystallization from ethanol to yield a pure crystalline product.

Diagram 2: Experimental Workflow for Glibenclamide Synthesis

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Sulfonamide and K2CO3 to flask B 2. Add Anhydrous Acetone A->B C 3. Add Cyclohexyl Isocyanate dropwise B->C D 4. Reflux for 3-4 hours (Monitor by TLC) C->D E 5. Cool, filter, and concentrate filtrate D->E F 6. Precipitate in dilute HCl E->F G 7. Filter, wash with water, and dry F->G H 8. Recrystallize from Ethanol G->H

Caption: Step-by-step workflow for Glibenclamide synthesis.

Analytical Characterization

The identity and purity of the synthesized Glibenclamide must be confirmed through rigorous analytical testing. The following table outlines the key analytical techniques and their expected outcomes.

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.A major peak corresponding to Glibenclamide with a purity of >99.5%.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the molecular structure of Glibenclamide.The spectrum should show characteristic peaks for the aromatic, alkyl, and amide protons, consistent with the structure of Glibenclamide.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.A molecular ion peak corresponding to the exact mass of Glibenclamide.
Infrared (IR) Spectroscopy To identify the key functional groups present in the molecule.Characteristic absorption bands for N-H, C=O (amide and urea), and S=O (sulfonamide) functional groups.
Melting Point To assess the purity of the crystalline product.A sharp melting point in the range of 172-174 °C.

Conclusion: A Versatile Precursor for a Vital API

The use of 5-chloro-2-alkoxy-benzenesulfonamide derivatives as precursors in the synthesis of Glibenclamide is a testament to the elegance and efficiency of modern pharmaceutical chemistry. This application note has outlined the scientific rationale, provided a detailed experimental protocol, and highlighted the critical analytical methods for this important synthetic transformation. The structural features of the precursor, particularly the substituted benzenesulfonamide moiety, are instrumental in the successful construction of the final sulfonylurea API. A thorough understanding of the principles and procedures detailed herein will empower researchers and drug development professionals to confidently and competently utilize this class of precursors in the synthesis of Glibenclamide and other related sulfonylurea drugs.

References

  • CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google P
  • CN107879955A - A kind of synthetic method of glibenclamide - Google P
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. (URL: [Link])

  • Synthetic routes for glipizide 1 a and glibenclamide 1 b. - ResearchGate. (URL: [Link])

  • CN105348069A - Synthesis process of glibenclamide intermediate 5-chlorosalicylic acid - Google P
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
  • Synthesis and evaluation of a glibenclamide glucose-conjugate: A potential new lead compound for substituted glibenclamide derivatives as islet imaging agents | Request PDF - ResearchGate. (URL: [Link])

  • CN106278960A - A kind of synthesis technique of glibenclamide - Google P
  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC. (URL: [Link])

  • Benzenesulfonamide: Structure, Properties, and Applications - Jinli Chemical. (URL: [Link])

  • US4062889A - Preparation of sulfonylureas - Google P
  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Chemical Properties of Benzenesulfonamide (CAS 98-10-2) - Cheméo. (URL: [Link])

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - ResearchGate. (URL: [Link])

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (URL: [Link])

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide - PMC. (URL: [Link])

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity - Vietnam Journal of Science, Technology and Engineering. (URL: [Link])

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide - ChemBK. (URL: [Link])

  • Novel and Simple Process for the Synthesis and Characterization of Gliclazide in the Presence of Natural Deep Eutectic Solvents. Journal of Synthetic Chemistry. (URL: [Link])

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. (URL: [Link])

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (URL: [Link])

Sources

Solubility Profile of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide:

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility profile of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in a range of common polar aprotic solvents. The protocols herein are designed to ensure scientific rigor, reproducibility, and trustworthiness of the obtained data.

Introduction: The Critical Role of Solubility Profiling

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. While aqueous solubility is paramount for in-vivo absorption, understanding the solubility in organic solvents, particularly polar aprotic solvents, is equally crucial for various stages of drug development. These solvents are frequently employed in:

  • Pre-formulation studies: To develop suitable formulations for preclinical and clinical trials.

  • Analytical method development: As components of the mobile phase in chromatographic techniques like HPLC.

  • Toxicology studies: For the preparation of dosing solutions.

  • Chemical synthesis and purification: As reaction media and for crystallization processes.

5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, a sulfonamide derivative, presents a molecular structure where solubility can be influenced by a combination of its aromatic, chloro, ethoxy, and sulfonamide functional groups. A thorough understanding of its solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone is therefore indispensable for its successful development.

This application note details the widely accepted shake-flask method for determining equilibrium solubility, coupled with robust analytical techniques for quantification.[1][2][3] The methodologies are presented with an emphasis on the rationale behind each step to empower the researcher to not only execute the protocol but also to troubleshoot and adapt it as necessary.

Experimental Methodology: A Framework for Accurate Solubility Determination

The cornerstone of reliable solubility measurement is the determination of the equilibrium solubility, which represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature to form a saturated solution. The shake-flask method is the gold-standard for this purpose.[2][4]

The Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.[1][4] The subsequent separation of the solid phase and quantification of the dissolved solute provides the solubility value.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 5-chloro-2-ethoxy- N-ethylbenzenesulfonamide B Add a known volume of the polar aprotic solvent A->B to a sealed vial C Agitate at a constant temperature (e.g., 25°C) B->C D Incubate for 24-72 hours C->D to reach equilibrium E Centrifuge the suspension D->E F Filter the supernatant using a chemically inert syringe filter (e.g., PTFE) E->F to remove undissolved solid G Analyze the clear filtrate using HPLC or UV-Vis Spectroscopy F->G

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

  • Preparation of the Suspension:

    • To a series of glass vials, add an excess amount of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide. An excess is crucial to ensure that a saturated solution is achieved. A good starting point is to add enough solid so that undissolved material is clearly visible at the end of the experiment.

    • Accurately pipette a known volume (e.g., 1 mL) of the desired polar aprotic solvent (DMSO, DMF, Acetonitrile, or Acetone) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator (e.g., at 25 °C).

    • Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[4] The time to reach equilibrium should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound does not change significantly between the later time points.

  • Phase Separation:

    • After the incubation period, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[4]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant, non-adsorptive syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. This step is critical to prevent any undissolved solid from being carried over into the analytical sample.

  • Sample Preparation for Analysis:

    • Immediately after filtration, dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. This is particularly important for highly soluble compounds to avoid detector saturation.

Analytical Quantification

The concentration of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in the filtered, saturated solution can be accurately determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[7][8]

G cluster_prep Preparation cluster_analysis Analysis A Prepare a stock solution of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide B Create a series of standard solutions by serial dilution A->B C Inject standards into the HPLC system B->C D Generate a calibration curve (Peak Area vs. Concentration) C->D F Determine the concentration of the sample from the calibration curve D->F Interpolate E Inject the diluted filtrate sample E->F

Caption: Workflow for quantification of solubility using HPLC.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide of a known concentration in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of at least five standard solutions of known concentrations. The concentration range of these standards should bracket the expected concentration of the diluted filtrate samples.

  • HPLC Method Development (Example Conditions):

    • Column: A C18 reverse-phase column is a common starting point for sulfonamides.[8]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of maximum absorbance for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide. This wavelength should be determined by running a UV scan of a standard solution.

    • Column Temperature: 25 °C.

  • Calibration Curve Generation:

    • Inject each of the standard solutions into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration for the standard solutions. A linear regression should be applied to the data points, and the coefficient of determination (R²) should be ≥ 0.995 for a valid calibration curve.

  • Sample Analysis:

    • Inject the diluted filtrate sample into the HPLC system and record the peak area.

    • Using the equation of the line from the calibration curve, calculate the concentration of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in the diluted sample.

    • Remember to account for the dilution factor to determine the original concentration in the saturated solution.

For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for quantification.[9][10]

  • Determination of λmax:

    • Prepare a dilute solution of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[10]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution and a series of at least five standard solutions of known concentrations, similar to the HPLC method.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The Beer-Lambert law states that absorbance is directly proportional to concentration, so a linear relationship is expected.

  • Sample Analysis:

    • Measure the absorbance of the appropriately diluted filtrate sample at the λmax.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample and subsequently in the original saturated solution after accounting for the dilution.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in Polar Aprotic Solvents at 25°C

SolventSolubility (mg/mL)Solubility (M)
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
Dimethylformamide (DMF)Experimental ValueCalculated Value
Acetonitrile (ACN)Experimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value

Interpreting the Results:

The solubility of a solute in a particular solvent is governed by the principle of "like dissolves like."[4] The data in the table will provide insights into the intermolecular interactions between 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide and the various polar aprotic solvents. Differences in solubility can be attributed to factors such as the solvent's polarity, dipole moment, and hydrogen bonding capabilities. For instance, sulfonamides can exhibit complex solubility profiles due to their ability to act as both hydrogen bond donors and acceptors.[11][12]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key aspects that ensure the trustworthiness of the results include:

  • Use of Excess Solid: This guarantees that the solution is truly saturated and that the measured concentration represents the equilibrium solubility.

  • Equilibrium Confirmation: Sampling at multiple time points confirms that the system has reached a steady state.

  • Linear Calibration Curves: A high coefficient of determination (R² ≥ 0.995) for the calibration curve validates the accuracy of the analytical method in the concentration range of interest.

  • Use of Appropriate Blanks: Blank solvent injections in HPLC and a solvent reference in UV-Vis spectroscopy account for any background signal.

By adhering to these principles, researchers can have a high degree of confidence in the generated solubility data.

Conclusion

This application note provides a detailed and robust framework for determining the solubility profile of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in polar aprotic solvents. The combination of the shake-flask method with either HPLC or UV-Vis spectroscopy offers a reliable means of obtaining crucial data for the successful development of this compound. The emphasis on the rationale behind the experimental steps is intended to empower researchers to apply these principles to other compounds of interest.

References

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-10. Available at: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Tzempelikou, A., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis, 98, 26-31. Available at: [Link]

  • protocols.io. (2017). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Iammarino, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 49. Available at: [Link]

  • U.S. Department of Agriculture. (n.d.). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • Woźniak, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1964. Available at: [Link]

  • Hédoux, A., et al. (2013). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 10(2), 753-760. Available at: [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • Tomalia, M. J., et al. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(15), 2919-2922. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Martin, A., et al. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(6), 725-728. Available at: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • ChemBK. (2024). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. Retrieved from [Link]

  • Bustamante, P., et al. (1993). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 82(11), 1105-1111. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:838888-72-5 | 5-chloro-2-ethoxy-N-prop-2-enylbenzenesulfonamide. Retrieved from [Link]

  • Safavi, A., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 54(7), 2097-2102. Available at: [Link]

  • Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Molecules, 28(1), 1. Available at: [Link]

  • Michalska, D., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6649-6661. Available at: [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). 5-chloro-2-ethoxybenzene-1-sulfonamide. Retrieved from [Link]

Sources

Application Note: Orthogonal Catalytic Amidation Strategies for 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

In modern medicinal chemistry and drug development, the ability to selectively functionalize complex molecular scaffolds is paramount. 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide (CEBS) is a highly versatile building block that presents a unique opportunity for chemodivergent synthesis.

Rather than being limited to a single transformation, CEBS possesses three distinct, orthogonally reactive sites:

  • The C5-Aryl Chloride: An electrophilic handle for cross-coupling.

  • The Secondary Sulfonamide (N-H): A nucleophilic site for N-arylation.

  • The C6-H Bond: A sterically accessible site for directed C-H functionalization.

This application note details three distinct catalytic amidation protocols that leverage these sites independently. By selecting the appropriate transition metal catalyst (Pd, Cu, or Ir) and ligand architecture, researchers can achieve complete chemo- and regioselectivity.

Mechanistic Framework & Causality

Understanding the fundamental organometallic principles governing these transformations is critical for troubleshooting and scale-up.

  • Pathway A: Palladium-Catalyzed C-Cl Amidation. Aryl chlorides are notoriously sluggish to undergo oxidative addition due to the high bond dissociation energy of the C-Cl bond[1]. To overcome this, an electron-rich, sterically demanding bidentate ligand like Xantphos is employed. Xantphos not only accelerates oxidative addition but its wide bite angle forces the palladium intermediate into a geometry that dramatically accelerates the rate-limiting reductive elimination step[2].

  • Pathway B: Copper-Catalyzed N-Arylation. Because CEBS contains an N-ethyl group, it is a sterically hindered secondary sulfonamide. Palladium-catalyzed N-arylation of secondary sulfonamides often suffers from poor yields due to steric clashes at the metal center. Conversely, a Copper(I)-catalyzed Ullmann-type coupling utilizing a diamine ligand (e.g., N,N'-dimethylethylenediamine) provides superior yields. The diamine stabilizes the active Cu(I) species and prevents the formation of unreactive polymeric copper aggregates[1].

  • Pathway C: Iridium-Catalyzed ortho-C-H Amidation. The sulfonamide oxygen acts as a Lewis basic directing group, coordinating to a cationic Ir(III) center to facilitate C-H activation. Because the C2 position of CEBS is blocked by an ethoxy group, the metallation occurs with 100% regioselectivity at the C6 position. Sulfonyl azides are used as the nitrogen source, generating an active Ir-nitrene intermediate while releasing environmentally benign N₂ gas[3].

OrthogonalReactivity CEBS 5-chloro-2-ethoxy- N-ethylbenzenesulfonamide Path1 Pd-Catalyzed Amidation (C-Cl) CEBS->Path1 Primary Amide Pd cat. Path2 Cu-Catalyzed N-Arylation (N-H) CEBS->Path2 Aryl Halide Cu cat. Path3 Ir-Catalyzed C-H Amidation (C6-H) CEBS->Path3 Sulfonyl Azide Ir(III) cat. Prod1 5-Amido Derivative Path1->Prod1 Prod2 N-Aryl Sulfonamide Path2->Prod2 Prod3 6-Amido Derivative Path3->Prod3

Figure 1. Orthogonal catalytic amidation pathways for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

Experimental Protocols

Protocol A: Palladium-Catalyzed Amidation of the C5-Chloride

Objective: Coupling a primary amide to the C5 position while leaving the sulfonamide intact.

Reagents:

  • CEBS (1.0 mmol, 263.7 mg)

  • Primary Amide (e.g., Benzamide) (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Cs₂CO₃ (1.4 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CEBS, benzamide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality Note: Cs₂CO₃ is specifically chosen over stronger bases (like NaOtBu) because its low solubility maintains a low steady-state concentration of the reactive amidate, preventing catalyst poisoning and off-cycle bis-ligation[2].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane. Seal the tube with a Teflon screw cap.

  • Reaction: Transfer the tube to a pre-heated oil bath at 100 °C. Stir vigorously for 14 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 5-amido derivative.

Protocol B: Copper-Catalyzed N-Arylation of the Sulfonamide

Objective: Arylation of the secondary N-ethyl sulfonamide nitrogen.

Reagents:

  • CEBS (1.0 mmol, 263.7 mg)

  • Aryl Iodide (1.2 mmol)

  • CuI (0.05 mmol, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 mmol, 10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add CEBS, Aryl Iodide (if solid), CuI, and K₂CO₃.

  • Ligand Addition: Evacuate and backfill the vial with nitrogen (3 cycles). Add toluene, followed by DMEDA and Aryl Iodide (if liquid) via microsyringe.

  • Reaction: Seal the vial and heat at 110 °C for 24 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL) to solubilize copper salts, and extract with CH₂Cl₂ (3 × 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography.

Protocol C: Iridium-Catalyzed Regioselective C6-H Amidation

Objective: Direct amidation of the C6 position using the sulfonamide as a directing group.

IrCycle IrCat [Cp*Ir(III)] Active Catalyst CHAct C-H Activation (Metallacycle) IrCat->CHAct + CEBS - H+ Nitrene Ir-Nitrene Formation CHAct->Nitrene + R-SO2N3 - N2 Insertion Migratory Insertion Nitrene->Insertion Proto Protonation & Release Insertion->Proto + H+ Proto->IrCat - Product

Figure 2. Mechanism of Ir(III)-catalyzed ortho-C-H amidation directed by the sulfonamide group.

Reagents:

  • CEBS (1.0 mmol, 263.7 mg)

  • Tosyl Azide (1.2 mmol)

  • [Cp*IrCl₂]₂ (0.04 mmol, 4 mol%)

  • AgNTf₂ (0.16 mmol, 16 mol%)

  • 1,2-Dichloroethane (DCE) (4.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a vial under nitrogen, combine[Cp*IrCl₂]₂ and AgNTf₂ in DCE (2.0 mL). Stir for 10 minutes at room temperature.

    • Causality Note: AgNTf₂ abstracts the chloride ligands from the Ir precatalyst, precipitating AgCl and generating the highly Lewis acidic, cationic Ir(III) species required for C-H insertion[3].

  • Substrate Addition: Add CEBS and Tosyl Azide dissolved in the remaining DCE (2.0 mL) to the active catalyst mixture.

  • Reaction: Heat the mixture at 80 °C for 12 hours. (Note: N₂ gas evolution will be observed as the nitrene intermediate forms).

  • Workup & Purification: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), concentrate, and purify via chromatography.

Quantitative Data & Substrate Scope Summary

The following table summarizes the expected performance metrics for the three orthogonal amidation protocols applied to the CEBS scaffold.

Reaction PathwayTarget BondCatalyst SystemBase / AdditiveTemp / TimeTypical YieldRegioselectivity
Protocol A C5-Cl AmidationPd₂(dba)₃ / XantphosCs₂CO₃100 °C / 14 h75–85%N/A (Site Specific)
Protocol B N-H ArylationCuI / DMEDAK₂CO₃110 °C / 24 h80–92%N/A (Site Specific)
Protocol C C6-H Amidation[Cp*IrCl₂]₂ / AgNTf₂None80 °C / 12 h70–88%>99% (C6 only)

Table 1: Summary of reaction conditions and expected quantitative outcomes for CEBS functionalization.

Sources

Application Note: In Vitro Formulation and Assay Preparation for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Application: Target-based biochemical screening (e.g., Carbonic Anhydrase inhibition, NaV channel modulation).

Introduction & Physicochemical Profiling

The compound 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (CAS: 847239-41-2) is a synthetic small molecule featuring a highly hydrophobic benzenesulfonamide core[1]. Benzenesulfonamides are the classical pharmacophore for inhibiting metalloenzymes such as Carbonic Anhydrases (e.g., hCA II, hCA IX), which are critical targets in epilepsy, glaucoma, and hypoxic tumor proliferation[2],[3].

However, the N-ethylation and ethoxy substitutions on this specific molecule significantly increase its lipophilicity while reducing its hydrogen-bond donor capacity. In aqueous in vitro assays, hydrophobic molecules like this are highly susceptible to "solvent shock"—crashing out of solution or forming sub-visible colloidal aggregates when transitioned from organic solvents into aqueous buffers.

To ensure scientific integrity and avoid artifactual data, this protocol establishes a self-validating formulation system . It pairs precise organic serial dilution with detergent-stabilized aqueous transfer, followed by dynamic light scattering (DLS) quality control.

Table 1: Physicochemical Properties & Stock Calculations
ParameterValue / CalculationRationale
Formula C₁₀H₁₄ClNO₃SDetermines molecular weight[1].
Molecular Weight 263.74 g/mol Required for precise molarity calculations[1].
Master Stock Target 10 mMStandard top concentration for high-throughput screening libraries.
Solubilization Formula 1 mg requires 379 µL DMSO . To achieve 10 mM ( ), add 379 µL of solvent.
Primary Solvent 100% Anhydrous DMSOPrevents premature hydrolysis and ensures complete monomeric dissolution.

Experimental Workflow & The Causality of Colloidal Aggregation

A pervasive failure mode in small-molecule screening is the spontaneous formation of colloidal aggregates. At micromolar concentrations, hydrophobic compounds can form liquid-colloid-like particles that nonspecifically sequester and denature target proteins, yielding false-positive inhibition[4],[5].

To counteract this, our workflow incorporates a non-ionic detergent (Triton X-100) into the final assay buffer. The detergent forms micelles that encapsulate the hydrophobic benzenesulfonamide, keeping the local concentration below the Critical Aggregation Concentration (CAC) and rescuing the monomeric interaction with the target enzyme[6].

Mechanism M Monomers (Active) A Colloidal Aggregate M->A Conc. > CAC (Aqueous) E Enzyme Sequestered (False +) A->E Non-specific Inhibition D Detergent Micelles A->D Add 0.01% Triton X-100 R Rescued Monomers D->R Colloid Disruption

Fig 1. Mechanism of small molecule colloidal aggregation and detergent-mediated rescue.

Workflow A 1. Weigh Compound (CAS: 847239-41-2) B 2. Master Stock (10 mM in DMSO) A->B Add Anhydrous DMSO C 3. Serial Dilution (100x in DMSO) B->C 1:3 Dose Response D 4. Aqueous Transfer (1% Final DMSO) C->D 1:100 Buffer Dilution E 5. DLS QC (Check Aggregation) D->E Nephelometry F 6. In Vitro Assay (e.g., CA Inhibition) E->F Validated Monomers

Fig 2. End-to-end workflow for formulating hydrophobic benzenesulfonamides for in vitro assays.

Aqueous Assay Buffer Formulation

The choice of buffer is dictated by the need to maintain physiological pH while preventing compound adsorption to the microplate walls.

Table 2: Optimized Assay Buffer Composition
ComponentFinal ConcentrationCausality / Function
HEPES (pH 7.4) 20 mMMaintains physiological pH without chelating essential metal ions (e.g., Zn²⁺ in Carbonic Anhydrase)[2].
NaCl 150 mMProvides physiological ionic strength, preventing artificial electrostatic protein-ligand interactions.
Triton X-100 0.01% (v/v)Critical: Disrupts colloidal aggregates and prevents false-positive enzyme inhibition[6],[5].
BSA (Fatty-Acid Free) 0.1% (w/v)Acts as a carrier protein to prevent the highly hydrophobic compound from adhering to polystyrene microplates.

Step-by-Step Serial Dilution Protocol

Rule of Causality: Never perform serial dilutions of hydrophobic compounds directly in aqueous buffers. Doing so causes the top concentrations to crash out, meaning subsequent dilutions are drawn from an unknown, depleted concentration, ruining the dose-response curve. All intermediate dilutions must be performed in 100% DMSO.

Phase 1: Intermediate DMSO Plate (100x Concentration)
  • Prepare Master Stock: Dissolve 1.0 mg of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in 379 µL of 100% Anhydrous DMSO to yield a 10 mM stock. Vortex for 30 seconds and sonicate in a water bath for 2 minutes to ensure complete dissolution.

  • Setup Dilution Series: In a 96-well polypropylene V-bottom plate, add 20 µL of 100% DMSO to wells A2 through A8.

  • Serial Transfer: Add 30 µL of the 10 mM Master Stock to well A1. Transfer 10 µL from A1 to A2, mix by pipetting 5 times. Repeat this 1:3 dilution across the plate to well A8.

Phase 2: Aqueous Transfer (1:100)
  • Pre-fill Assay Plate: Add 99 µL of the Optimized Assay Buffer (Table 2) to the wells of the final assay microplate.

  • Transfer: Using a multichannel pipette, transfer 1.0 µL from the Intermediate DMSO Plate directly into the 99 µL of assay buffer.

  • Mixing Dynamics: Dispense the DMSO beneath the surface of the aqueous buffer and immediately mix by pipetting up and down 3 times. This rapid diffusion prevents localized high concentrations of DMSO/compound that seed crystallization.

Table 3: Final Dose-Response Concentrations
Well[DMSO Plate] (100x)Transfer VolumeFinal Assay [Compound]Final [DMSO]
A1 10.0 mM1 µL into 99 µL100.0 µM 1.0%
A2 3.33 mM1 µL into 99 µL33.3 µM 1.0%
A3 1.11 mM1 µL into 99 µL11.1 µM 1.0%
A4 370.0 µM1 µL into 99 µL3.70 µM 1.0%
A5 123.0 µM1 µL into 99 µL1.23 µM 1.0%
A6 41.0 µM1 µL into 99 µL0.41 µM 1.0%

Quality Control: The Self-Validating System

Before introducing the target enzyme (e.g., Carbonic Anhydrase) or cells to the assay plate, the physical state of the solution must be validated.

  • Nephelometry / Dynamic Light Scattering (DLS): Scan the final assay plate (specifically the 100 µM and 33.3 µM wells) using a microplate nephelometer or DLS instrument.

  • Validation Criteria: The scattering intensity must not exceed 10% above the vehicle control (1% DMSO in buffer). If significant particle formation (radii >100 nm) is detected, the compound has exceeded its kinetic solubility[4].

  • Troubleshooting: If aggregation occurs, increase the Triton X-100 concentration to 0.05% or switch to Pluronic F-68, which is often better tolerated in live-cell assays.

Once optical clarity and monomeric state are validated, proceed with the addition of the biological target (e.g., executing a stopped-flow CO₂ hydrase assay to calculate the Ki​ of the benzenesulfonamide derivative)[2].

References

  • Duan, D., Doak, A. K., Nedyalkova, L., & Shoichet, B. K. (2015). Colloidal aggregation and the in vitro activity of traditional Chinese medicines. ACS Chemical Biology, 10(4), 978-988.[6],[4],[5] Available at: [Link]

  • Mishra, C. B., et al. (2014). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry.[2] Available at:[Link]

  • Grandane, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.[3] Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support resource for the synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this synthesis. As a key intermediate in the manufacturing of pharmaceuticals like Glibenclamide, optimizing the yield and purity of this compound is critical.[1][2]

This guide is structured to address the two primary stages of the synthesis: the preparation of the sulfonyl chloride precursor and its subsequent reaction with ethylamine.

Overall Synthesis Workflow

The synthesis is typically a two-step process starting from 4-chloro-1-ethoxybenzene.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 4-chloro-1-ethoxybenzene B Chlorosulfonic Acid (ClSO3H) C 5-chloro-2-ethoxybenzenesulfonyl chloride A->C Reaction B->C D Ethylamine (EtNH2) + Base E 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (Final Product) C->E Reaction D->E

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of the Precursor, 5-chloro-2-ethoxybenzenesulfonyl chloride

The critical first step is the electrophilic chlorosulfonation of 4-chloro-1-ethoxybenzene. The quality of the resulting sulfonyl chloride directly impacts the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for this chlorosulfonation? The standard method involves reacting 4-chloro-1-ethoxybenzene with an excess of chlorosulfonic acid, typically at low to ambient temperatures. The ethoxy group is a strong ortho-, para-director, and since the para position is blocked by chlorine, the sulfonation occurs at one of the ortho positions.

Q2: My yield of the sulfonyl chloride is low and the reaction mixture is dark and tarry. What's happening? Low yields and tar formation are often due to poor temperature control. Chlorosulfonation is highly exothermic. If the temperature rises excessively, it can lead to side reactions, including polysulfonation and degradation of the starting material or product, resulting in a dark, complex mixture that is difficult to purify.

Q3: How can I monitor the reaction to avoid over- or under-reacting? Reaction progress can be monitored by taking small aliquots, carefully quenching them in ice water, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

Troubleshooting Guide: Chlorosulfonation
Problem Potential Cause Recommended Solution & Scientific Rationale
Low Conversion of Starting Material 1. Insufficient Reagent: Not enough chlorosulfonic acid was used. 2. Low Temperature/Short Time: The reaction was not allowed to proceed to completion.1. Optimize Stoichiometry: Use a molar excess of chlorosulfonic acid (typically 3-5 equivalents) to drive the reaction to completion. 2. Control Reaction Parameters: Start the reaction at a low temperature (0-5 °C) during the addition of the starting material, then allow it to slowly warm to room temperature and stir for several hours to ensure complete conversion.
Formation of Dark, Tarry Byproducts Excessive Reaction Temperature: The reaction is highly exothermic, and poor heat dissipation can cause the temperature to spike.Implement Strict Temperature Control: Add the 4-chloro-1-ethoxybenzene dropwise to the chlorosulfonic acid in a vessel submerged in an ice-salt bath to maintain a low internal temperature. Vigorous stirring is essential for even heat distribution.
Product Hydrolysis During Workup Premature contact with water: The sulfonyl chloride product is highly moisture-sensitive and will hydrolyze back to the sulfonic acid if exposed to water for too long at elevated temperatures.Use Cold Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice. This rapidly quenches the reaction and keeps the temperature low, minimizing the rate of hydrolysis of the desired sulfonyl chloride product.

Part 2: Synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by ethylamine. The success of this reaction hinges on controlling stoichiometry, preventing side reactions, and maintaining anhydrous conditions.

Reaction Mechanism and Key Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis A Sulfonyl Chloride (R-SO2Cl) C Tetrahedral Intermediate A->C + EtNH2 B Ethylamine (EtNH2) D Final Sulfonamide (R-SO2NHEt) C->D - Cl- E HCl C->E - H+ F Sulfonyl Chloride (R-SO2Cl) H Sulfonic Acid (R-SO3H) F->H + H2O (Trace Moisture) G Water (H2O) I HCl

Caption: Main reaction pathway vs. hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is a base essential for this reaction? The reaction between the sulfonyl chloride and ethylamine generates one equivalent of hydrochloric acid (HCl).[3][4] This HCl will protonate the starting ethylamine, converting it into its non-nucleophilic ammonium salt (EtNH3+Cl-), which halts the reaction. A base, such as triethylamine or pyridine, is added to neutralize the HCl as it is formed, allowing the ethylamine to remain a free nucleophile.[3][5]

Q2: My reaction yield is consistently low. What are the most likely causes? Low yields can stem from several factors:

  • Hydrolysis of the Sulfonyl Chloride: This is the most common issue. Sulfonyl chlorides are very sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[3][5][6]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. Typically, a slight excess of the amine and at least two equivalents of the base (relative to the sulfonyl chloride) are used.[3]

  • Poor Quality Starting Material: If the sulfonyl chloride precursor was not pure or partially hydrolyzed during storage, the yield will be compromised from the start.

Q3: I see a significant amount of a very polar byproduct on my TLC plate that doesn't move from the baseline. What is it? This is almost certainly the 5-chloro-2-ethoxysulfonic acid. It forms when the sulfonyl chloride starting material reacts with trace amounts of water in the solvent, on the glassware, or in the reagents themselves. Its high polarity makes it immobile on silica gel TLC plates.

Q4: How can I improve the purification of my final product? Purification can often be simplified with a proper workup procedure. After the reaction is complete, washing the organic layer sequentially with a dilute acid (like 1M HCl) will remove excess amine and the basic catalyst. A subsequent wash with a saturated sodium bicarbonate solution will remove any unreacted sulfonyl chloride (by converting it to the sodium sulfonate salt) and the sulfonic acid byproduct. The desired sulfonamide product is neutral and will remain in the organic layer.[3] If impurities persist, recrystallization or column chromatography are effective methods.[7]

Troubleshooting Guide: Amination Reaction

This flowchart can guide your troubleshooting process for low yield.

G start Low Yield of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide q1 Did you observe a polar byproduct (sulfonic acid) on TLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Issue: Water Contamination - Thoroughly flame-dry all glassware. - Use anhydrous solvents. - Run reaction under inert atmosphere (N2/Ar). - Ensure amine and base are dry. a1_yes->sol1 q2 Was the stoichiometry correct? (Amine ≥ 1.0 eq, Base ≥ 2.0 eq) a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction temperature controlled? (e.g., 0 °C for addition) a2_yes->q3 sol2 Issue: Incorrect Stoichiometry - Re-calculate and re-weigh reactants. - Use a slight excess of amine. - Ensure at least 2 eq. of base to neutralize HCl and drive the reaction. a2_no->sol2 sol3 Issue: Suboptimal Conditions - Add sulfonyl chloride slowly at 0 °C. - Allow to warm to room temperature and monitor by TLC. - If slow, gentle heating may be required. q3->sol3 Yes/No

Caption: Troubleshooting flowchart for low yield.

Optimized Reaction Conditions & Expected Yields

The choice of base and solvent can significantly impact the reaction's success. Aprotic solvents are highly recommended to prevent side reactions.

Base Solvent Temperature Typical Yield Comments
Triethylamine (TEA)Dichloromethane (DCM)0 °C to RT85-95%Standard and effective combination. TEA is easy to remove during workup.
PyridineDichloromethane (DCM)0 °C to RT80-90%Pyridine can also act as a solvent, but using it as a base in DCM is common. It is harder to remove than TEA.
Sodium CarbonateAcetonitrile (MeCN)RT to 40 °C70-85%An inorganic base option. The reaction may be slower and require gentle heating. Good for large-scale synthesis where cost is a factor.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-2-ethoxybenzenesulfonyl chloride

Materials:

  • 4-chloro-1-ethoxybenzene (1.0 eq)

  • Chlorosulfonic acid (4.0 eq)

  • Dichloromethane (DCM)

  • Crushed Ice

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add chlorosulfonic acid (4.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add 4-chloro-1-ethoxybenzene (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Extract the aqueous mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or purified further.

Protocol 2: Synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Materials:

  • 5-chloro-2-ethoxybenzenesulfonyl chloride (1.0 eq)

  • Ethylamine (1.1 eq, as a solution in THF or as a gas)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add ethylamine (1.1 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the stirred solution.

  • In a separate flask, dissolve 5-chloro-2-ethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.[3]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.[6]

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography.[7]

References

  • BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Technical Support.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Sulfonamide. Wikipedia. [Link]

  • PYG Lifesciences. (2025).
  • Aghaei, M., et al. (2014). Synthesis and investigating hypoglycemic and hypolipidemic activities of some glibenclamide analogues in rats. PubMed. [Link]

  • Khan, K. M., et al. (n.d.). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

Technical Support Center: Troubleshooting 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide , a critical sulfonamide intermediate. The amidation of 5-chloro-2-ethoxybenzenesulfonyl chloride with ethylamine is seemingly straightforward, but the specific electronic and steric properties of the starting materials often lead to yield-limiting impurities.

Below, you will find mechanistic troubleshooting FAQs, quantitative impurity profiles, and a self-validating experimental protocol designed to ensure high-purity product isolation.

Part 1: Mechanistic Overview

The electron-withdrawing 5-chloro substituent increases the electrophilicity of the sulfonyl sulfur, accelerating both the desired amidation and competitive side reactions. The two most common impurities encountered in this workflow are the hydrolysis product (5-chloro-2-ethoxybenzenesulfonic acid) and the bis-sulfonylation product (N,N-bis(5-chloro-2-ethoxybenzenesulfonyl)ethylamine).

Pathways SM1 5-Chloro-2-ethoxybenzenesulfonyl chloride Product Desired Sulfonamide SM1->Product + Ethylamine (Fast) Imp1 Sulfonic Acid (Hydrolysis) SM1->Imp1 + H2O (Competing) Amine Ethylamine Amine->Product Water H2O (Moisture) Water->Imp1 Imp2 Bis-sulfonamide (Over-reaction) Product->Imp2 + SM1 (Deprotonation)

Mechanistic pathways showing amidation versus competitive hydrolysis and bis-sulfonylation.

Part 2: Troubleshooting FAQs (Q&A)

Q1: Why is my reaction yielding high levels of 5-chloro-2-ethoxybenzenesulfonic acid?

  • Explanation: This is the hydrolysis impurity. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water.

  • Causality: According to , the hydrolysis of sulfonyl chlorides proceeds via a nucleophilic substitution mechanism where water acts as a competitive nucleophile against the amine[1]. If the local concentration of ethylamine drops, or if aqueous solutions are used without maintaining a high pH, water outcompetes the amidation process.

  • Resolution: Transition to strictly anhydrous solvents (e.g., anhydrous THF or DCM) and use a commercially available anhydrous ethylamine solution (e.g., 2.0 M in THF).

Q2: LC-MS analysis shows a high-molecular-weight impurity corresponding to bis-sulfonylation. How do I prevent this?

  • Explanation: Ethylamine is a primary amine, meaning the initial product (5-chloro-2-ethoxy-N-ethylbenzenesulfonamide) contains a relatively acidic secondary sulfonamide proton.

  • Causality: Bis-sulfonylation is a known competitive side reaction when primary amines are used[2]. In the presence of excess base and unreacted sulfonyl chloride, the secondary sulfonamide is deprotonated and attacks a second equivalent of the electrophile.

  • Resolution: Implement an inverse addition protocol. By adding the sulfonyl chloride dropwise to a vast stoichiometric excess of ethylamine, the primary amine remains the dominant nucleophile in the system, kinetically disfavoring the over-reaction.

Q3: My reaction stalls with unreacted sulfonyl chloride remaining, even after adding more ethylamine. What is happening?

  • Explanation: The reaction generates one equivalent of HCl for every molecule of sulfonamide formed.

  • Causality: If the generated HCl is not efficiently scavenged, it protonates the remaining ethylamine, forming ethylammonium chloride. This salt is entirely non-nucleophilic, effectively quenching the reaction prematurely. For exceptionally unreactive or sterically hindered systems, specialized promoters like silyl triflates have been documented to drive conversion[3], though base management is usually sufficient here.

  • Resolution: Ensure a minimum of 2.5 equivalents of amine are used (1 eq for the reaction, 1.5 eq as the acid scavenger). Alternatively, add a non-nucleophilic auxiliary base like N,N-Diisopropylethylamine (DIPEA).

Part 3: Troubleshooting Workflow

Troubleshooting Start LC-MS Impurity Profiling Hydro High Sulfonic Acid (Hydrolysis) Start->Hydro Bis High Bis-sulfonamide (Over-reaction) Start->Bis Stall Unreacted Starting Material Start->Stall SolHydro Action: Dry solvents, use anhydrous amine Hydro->SolHydro SolBis Action: Inverse addition, increase amine equivalents Bis->SolBis SolStall Action: Check pH > 9, add auxiliary base Stall->SolStall

Decision tree for troubleshooting common impurities in sulfonamide synthesis.

Part 4: Quantitative Data & Impurity Profiling

The following table summarizes the impact of various reaction parameters on the impurity profile of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

Reaction ConditionAmine EquivalentsAddition MethodTemperatureIsolated Yield (%)Hydrolysis Impurity (%)Bis-sulfonylation Impurity (%)
Standard (Direct) 1.05 eqDirect25 °C65.015.218.5
Excess Amine 2.50 eqDirect25 °C78.412.18.3
Aqueous Base 1.10 eqDirect25 °C55.035.65.1
Optimized (Inverse) 2.50 eqInverse0 to 5 °C94.2 < 2.0 < 1.0

Part 5: Optimized Self-Validating Protocol

This step-by-step methodology utilizes inverse addition and integrated self-validation checks to guarantee high purity.

Step 1: Preparation of the Amine Solution

  • Purge a clean, dry round-bottom flask with inert gas (Nitrogen or Argon).

  • Add 2.5 equivalents of anhydrous Ethylamine solution (2.0 M in THF) to the flask.

  • Cool the solution to 0–5 °C using an ice-water bath.

  • Causality: The large excess of amine acts as both the primary nucleophile and the HCl scavenger. The low temperature suppresses the activation energy for the competing hydrolysis pathway.

Step 2: Inverse Addition of the Electrophile

  • In a separate dry vial, dissolve 1.0 equivalent of 5-chloro-2-ethoxybenzenesulfonyl chloride in a minimal volume of anhydrous THF.

  • Add this sulfonyl chloride solution dropwise to the chilled ethylamine solution over 30 minutes via a syringe pump.

  • Causality: Inverse addition ensures the amine is always in massive stoichiometric excess relative to the sulfonyl chloride, kinetically starving the bis-sulfonylation pathway.

Step 3: In-Process Control (Self-Validation)

  • Allow the reaction to stir at 0–5 °C for 1 hour, then warm to room temperature for 1 additional hour.

  • Validation Check: Withdraw a 50 µL aliquot, quench into 1 mL of 1:1 EtOAc/Water, and spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).

  • Visualize under UV (254 nm). The disappearance of the high-Rf sulfonyl chloride spot confirms completion.

  • pH Check: Test the aqueous layer of the quench with pH paper. It must remain basic (pH > 9). If pH < 7, the reaction has stalled due to amine protonation; add 0.5 eq of DIPEA to resume.

Step 4: Quench and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove THF and excess volatile ethylamine.

  • Partition the crude residue between Ethyl Acetate and 1.0 M aqueous HCl.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

  • Causality: The mild acidic wash efficiently removes any residual ethylamine and DIPEA as highly water-soluble hydrochloride salts, leaving the neutral sulfonamide product in the organic phase.

References

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Source: Journal of the American Chemical Society (1956). URL:[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Source: Chemistry - A European Journal (2024). URL:[Link]

  • Silyl Triflate-Promoted Sulfonylations. Source: Organic Letters - ACS Publications (2025). URL:[Link]

Sources

Technical Support Center: Stability & Storage Troubleshooting for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide . Because sulfonamide derivatives are susceptible to specific environmental stressors, this document synthesizes thermodynamic principles with field-proven troubleshooting workflows to ensure the structural integrity of your compound during storage and experimental use.

Mechanistic Overview of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. Benzenesulfonamides generally require storage below +30°C to maintain structural integrity[1]. Under thermal stress, the primary degradation pathway is the hydrolysis of the sulfonamide (S-N) bond[2].

The sulfur atom in the sulfonyl group is highly electrophilic due to the electron-withdrawing nature of the two double-bonded oxygen atoms. In 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, the inductive electron-withdrawing effect of the 5-chloro substituent further sensitizes the sulfur center to nucleophilic attack. When ambient moisture is present, thermal energy provides the necessary activation energy to drive the nucleophilic attack of water on the S-N bond, cleaving it into 5-chloro-2-ethoxybenzenesulfonic acid and ethylamine. Thermodynamic analyses of sulfonamide derivatives demonstrate that this thermal degradation exhibits enthalpy-entropy compensation and follows a first-order kinetic model[3].

Mechanism A 5-chloro-2-ethoxy- N-ethylbenzenesulfonamide B Thermal Stress + Ambient Moisture A->B Exposure C S-N Bond Cleavage (Hydrolysis) B->C Activation Energy D 5-chloro-2-ethoxy- benzenesulfonic acid C->D Major Product E Ethylamine C->E Byproduct

Fig 1: Primary thermal degradation pathway via moisture-assisted S-N bond cleavage.

Troubleshooting FAQs

Q: Why is my compound degrading even when stored at room temperature (25°C)? A: While 25°C is below the general 30°C threshold for benzenesulfonamides[1], temperature is only half of the equation. If your container is not hermetically sealed, ambient humidity introduces water molecules. The combination of room temperature thermal energy and moisture initiates slow, first-order S-N bond hydrolysis. Elevated temperatures significantly accelerate this process, with typical sulfonamide activation energies for degradation ranging between 30.9 and 77.5 kJ/mol[4].

Q: I detected a new peak in my HPLC assay. How do I know if it is a thermal degradant or an oxidation product? A: Thermal/hydrolytic degradation primarily yields the highly polar sulfonic acid derivative, which will elute significantly earlier than the parent compound on a standard reverse-phase C18 column due to its increased hydrophilicity. Oxidation (e.g., N-oxidation or ether cleavage) typically produces degradants with retention times closer to the parent peak. You can confirm this by running a mass spectrometry (LC-MS) scan; a loss of the ethylamine mass fragment strongly indicates thermal S-N cleavage.

Q: Does the ethoxy group impact the thermal stability of this specific compound? A: Yes. The ethoxy group at the ortho position provides some steric hindrance, which can slightly protect the sulfonyl group from nucleophilic attack. However, its electron-donating resonance effect competes with the electron-withdrawing induction of the chloro group. Ultimately, the S-N bond remains the weakest link under combined thermal and hydrolytic stress.

Storage & Mitigation Workflow

Workflow Start Purity Drop Detected (HPLC-UV/MS) CheckTemp Storage Temp > 30°C? Start->CheckTemp ActionTemp Transfer to 2-8°C (Refrigeration) CheckTemp->ActionTemp Yes CheckMoisture Karl Fischer Moisture > 0.5%? CheckTemp->CheckMoisture No ActionTemp->CheckMoisture ActionMoisture Desiccate & Backfill with Argon/N2 CheckMoisture->ActionMoisture Yes Stable Stable Storage Achieved CheckMoisture->Stable No ActionMoisture->Stable

Fig 2: Decision tree for troubleshooting and mitigating thermal/hydrolytic degradation.

Self-Validating Experimental Protocol: Forced Degradation Assay

To definitively isolate whether your storage issues are caused by pure thermolysis or moisture-catalyzed hydrolysis, use this self-validating protocol. The system validates itself by utilizing an anhydrous control; if the anhydrous sample remains stable while the humid sample degrades at the same temperature, moisture is confirmed as the required catalyst.

Step 1: Sample Preparation (The Self-Validating Setup)

  • Weigh out three 5 mg aliquots of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

  • Sample A (Baseline Control): Store at 4°C in a desiccator.

  • Sample B (Anhydrous Thermal Stress): Place in a dry glass vial, purge heavily with Argon or N₂ gas for 5 minutes to displace all ambient air/moisture, and seal hermetically with a PTFE-lined cap.

  • Sample C (Humid Thermal Stress): Place in an open vial within a sealed humidity chamber (e.g., containing a saturated NaCl solution to maintain ~75% relative humidity).

Step 2: Thermal Stress Application

  • Incubate Samples B and C in a thermostatically controlled oven at 60°C for exactly 7 days.

Step 3: HPLC-UV Analysis

  • Dissolve all three samples in HPLC-grade Acetonitrile to a final concentration of 1 mg/mL.

  • Run a reverse-phase gradient (C18 column, Mobile Phase A: Water + 0.1% Formic Acid, Mobile Phase B: MeCN + 0.1% Formic Acid). Monitor absorbance at 254 nm.

Step 4: Causality & Interpretation

  • If Sample C degrades (>5% sulfonic acid peak) but Sample B remains intact (>99% purity): The degradation is strictly moisture-driven hydrolysis. Action: Implement strict desiccation and inert gas backfilling for all stored batches.

  • If both Sample B and C degrade equally: The compound is undergoing pure thermal homolysis. Action: Strict refrigeration (2-8°C) is mandatory regardless of humidity.

Quantitative Stability Data

The following table summarizes the extrapolated thermodynamic stability and first-order degradation kinetics for sulfonamide derivatives under varying storage environments[3],[4].

Storage ConditionTemperature (°C)Relative Humidity (%)Estimated Half-Life (t½)Primary Degradation MechanismRecommended Action
Refrigerated (Optimal) 2 - 8< 10%> 24 monthsNegligibleStandard long-term storage
Ambient (Dry) 20 - 25< 10%~ 12 monthsSlow S-N HydrolysisAcceptable for short-term active use
Ambient (Humid) 20 - 25> 60%3 - 6 monthsMoisture-assisted CleavageDesiccate immediately
Accelerated Stress 6075%< 7 daysRapid Hydrolysis/ThermolysisUse only for stability indicating assays

Sources

Technical Support Center: Crystallization and Purification of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (CAS: 847239-41-2)[1]. As a sulfonamide derivative, this compound exhibits specific solubility behaviors driven by its hydrophobic aromatic ring, the ethoxy ether linkage, and the polar sulfonamide moiety. This guide provides field-proven methodologies, troubleshooting protocols, and mechanistic insights to help you optimize your crystallization workflows.

Part 1: Mechanistic Principles of Sulfonamide Crystallization

The purification of sulfonamides relies heavily on manipulating their temperature-dependent solubility profiles in polar protic solvents or mixed solvent systems[2][3]. Sulfonamide molecules in crystals are highly inclined to create complex hydrogen bond networks[4]. Because 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide contains a secondary sulfonamide (N-ethyl), it acts as both a hydrogen bond donor and acceptor, heavily influencing its crystal lattice energy and solvent interactions[4].

Solvent Selection Matrix

Selecting the right solvent is a balance between polarity and temperature-dependent solubility. Alcohols such as ethanol and isopropanol, often mixed with water (e.g., 70% isopropanol), are highly effective for sulfonamides because they solvate the polar sulfonamide group at high temperatures while forcing precipitation upon cooling[3][5].

Solvent SystemSolubility (Hot)Solubility (Cold, 0 °C)Impurity Purge CapacityRecommendation / Use Case
95% Ethanol HighLowModeratePrimary choice for standard recrystallization[2][3].
70% Isopropanol (aq) HighVery LowHigh (Polar impurities)Excellent for maximizing yield and purging polar byproducts[3][5].
Ethyl Acetate / Hexane ModerateLowHigh (Non-polar impurities)Best for removing unreacted starting materials or non-polar regioisomers.
Toluene LowVery LowLowNot recommended; poor solubility profile for this specific compound.

Part 2: Experimental Workflows & Methodologies

Below is the standard validated methodology for the recrystallization of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

Standard Recrystallization Protocol (Using 95% Ethanol)

Objective: To obtain high-purity crystalline product from crude synthetic isolate.

  • Solvent Preparation: Add a boiling stone to an Erlenmeyer flask containing 95% ethanol to prevent "bumping" and ensure smooth boiling[6]. Heat the solvent on a hotplate until just below boiling (~75 °C).

  • Dissolution: Place the crude 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in a separate Erlenmeyer flask. Add the hot 95% ethanol dropwise while swirling continuously[2].

  • Saturation: Critical Step. Continue adding hot solvent only until the solid is completely dissolved[2][3]. Using excess solvent will drastically reduce your final yield[3].

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, perform a rapid hot gravity filtration.

  • Cooling: Remove the flask from the heat source and place it on an insulating surface (e.g., a cork ring)[2]. Allow it to cool undisturbed to room temperature. Mechanistic note: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, excluding impurities[2].

  • Ice Bath Incubation: Once at room temperature, transfer the flask to an ice-water bath (0 °C) for 15–30 minutes to maximize precipitation[2][3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel[3]. Wash the filter cake with a minimal volume of ice-cold 95% ethanol to displace mother liquor without dissolving the product.

  • Drying: Dry the crystals under vacuum at 40 °C until constant mass is achieved[4].

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the target compound separates from the hot solution as a liquid phase rather than nucleating as a solid crystal[3]. This happens when the melting point of the compound is lower than the temperature at which it reaches supersaturation, or when the crude mixture has a high impurity load[3].

  • Solution 1 (Adjust Solvent): Your solvent system may be too non-polar. Re-dissolve the oil by heating, add a small amount of a more polar solvent (like water to an alcohol mixture), and cool much more slowly[3].

  • Solution 2 (Seeding): Scratch the inside of the flask with a glass stirring rod, or add a pure "seed crystal" of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide to provide a nucleation site before the oiling temperature is reached[3].

  • Solution 3 (Pre-purification): If the crude is highly impure, run a quick silica plug (column chromatography) before attempting recrystallization[3].

Q2: I cooled the solution to 0 °C, but no crystals are forming. What went wrong?

A: The solution is likely supersaturated but lacks a nucleation event, or you used too much hot solvent during the dissolution phase[3].

  • Solution: First, try scratching the inner wall of the flask with a glass rod[3]. The micro-abrasions provide a high-energy surface for nucleation. If this fails, boil off 30-50% of the solvent to concentrate the solution, then repeat the cooling process[3].

Q3: How can I improve the yield without sacrificing purity?

A: Switch from 95% ethanol to a mixed solvent system like 70% isopropanol (aq). Isopropanol-water mixtures (containing ~30% water) have been historically proven to provide exceptionally high recoveries of sulfonamides while maintaining chemical purity[3][5]. The mother liquor can also be concentrated and cooled to obtain a second crop of crystals, though this crop should be analyzed for purity before combining with the first[5].

Part 4: Workflow Visualization

CrystallizationWorkflow Crude Crude 5-chloro-2-ethoxy- N-ethylbenzenesulfonamide Dissolve Dissolve in minimal hot 95% EtOH or 70% IPA Crude->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Cooling Slow cooling to RT (Crystal Nucleation) HotFilter->Cooling Decision Did product oil out? Cooling->Decision IceBath Ice Bath (0 °C) (Maximize Yield) Isolate Vacuum Filtration & Cold Solvent Wash IceBath->Isolate Decision->IceBath No Troubleshoot Re-heat, add seed crystal or adjust polarity Decision->Troubleshoot Yes Troubleshoot->Cooling Pure Pure Crystalline Product Isolate->Pure

Caption: Troubleshooting and optimization workflow for sulfonamide recrystallization.

References

  • Purification of Sulfanilamide by Crystallization. Scribd. Available at:[Link]

  • Sulfonamide purification process (US2777844A). Google Patents.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Available at:[Link]

  • Crystallization of Sulfanilamide. YouTube. Available at:[Link]

Sources

Technical Support Center: Chromatographic Analysis of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level troubleshooting and frequently asked questions for resolving chromatographic co-elution issues involving 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve existing separation challenges but also to develop robust and reliable analytical methods.

Troubleshooting Guide: From Tailing Peaks to True Resolution

This section addresses specific, observable issues in your chromatogram and provides a logical, step-by-step process for diagnosis and resolution.

Q1: I'm observing a shoulder on my main analyte peak. How can I confirm it's a co-eluting impurity and resolve it?

A shoulder is one of the most common indicators of a co-elution issue, where an impurity is partially separated from your main compound.[1][2] The goal is to increase the resolution between these two peaks.

Step 1: Confirming Peak Inhomogeneity

Before adjusting your method, you must verify that the shoulder is indeed a distinct chemical entity. This is a critical self-validating step.

  • Protocol for Peak Purity Analysis:

    • Detector Requirement: This procedure requires a Diode Array Detector (DAD/PDA) or a Mass Spectrometer (MS).

    • Data Acquisition: Acquire data across the entire peak, from upslope to downslope.

    • Spectral Comparison (DAD/PDA): Use your chromatography data system (CDS) software to perform a peak purity analysis. The software compares UV-Vis spectra taken at different points across the peak. If the spectra differ, the peak is flagged as impure, confirming co-elution.[1]

    • Mass Analysis (MS): If using an MS detector, examine the mass spectra at the peak apex versus the shoulder. A different mass-to-charge ratio (m/z) in the shoulder is definitive proof of a co-eluting compound.[1]

Step 2: Methodical Optimization to Improve Selectivity (α)

Once co-elution is confirmed, the primary goal is to alter the chromatographic selectivity (α), which describes the separation factor between two adjacent peaks.

  • Protocol for Modifying Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. These solvents have different selectivities due to their unique abilities to engage in hydrogen bonding and dipole-dipole interactions. A 50:50 mixture can also be tested.

    • Adjust Mobile Phase pH: Sulfonamides are ionizable compounds, and their retention can be significantly altered by the pH of the mobile phase.[3][4] For 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, the sulfonamide group is acidic.

      • Start with a mobile phase pH approximately 2 units below the pKa of the sulfonamide group to ensure it is in its neutral form.

      • Systematically adjust the pH upwards (e.g., in 0.5 unit increments) using a suitable buffer (e.g., phosphate or acetate). This will change the ionization state of your analyte and potentially the co-eluting impurity, leading to differential retention and improved separation.

    • Introduce an Ion-Pairing Reagent: For highly polar impurities, adding an ion-pairing reagent to the mobile phase can be effective, though this often requires more extensive column washing and equilibration.

  • Protocol for Evaluating Stationary Phase Chemistry:

    • Switch Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. The choice of column will fundamentally alter the separation mechanism.

    • Recommended Columns for Sulfonamides:

      • C8 (Octyl): A good starting point if a C18 provides too much retention.[5][6]

      • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions, which can be highly effective for aromatic compounds like your analyte and related impurities.

      • Embedded Polar Group (EPG): These columns (e.g., "Aqua" type) are compatible with highly aqueous mobile phases and can offer unique selectivity for polar analytes.

The following diagram illustrates a decision-making workflow for addressing a peak shoulder.

CoElution_Workflow Start Peak Shoulder Observed Confirm Confirm Co-elution (DAD/MS Purity Analysis) Start->Confirm Purity_Check Peak Impure? Confirm->Purity_Check Adjust_Mobile Adjust Mobile Phase (Modifier, pH) Purity_Check->Adjust_Mobile  Yes Re_evaluate Re-evaluate Peak Shape (e.g., Overload) Purity_Check->Re_evaluate  No Adjust_Mobile->Purity_Check Re-analyze Change_Column Change Stationary Phase (C8, Phenyl, etc.) Adjust_Mobile->Change_Column No Resolution Resolved Peak Resolved Adjust_Mobile->Resolved Resolution Achieved Change_Column->Purity_Check Re-analyze Change_Column->Resolved Resolution Achieved

Caption: Troubleshooting workflow for a peak shoulder.

Q2: My peak is symmetrical, but my results are inconsistent, and I suspect hidden co-elution. What should I do?

This is a challenging scenario where two or more compounds have nearly identical retention times.[1][7] Standard peak shape analysis will not reveal the issue.

Step 1: Employ High-Resolution Techniques

  • Orthogonal Chromatography: The most reliable way to uncover hidden co-elution is to use a completely different separation technique. Supercritical Fluid Chromatography (SFC) is often orthogonal to reversed-phase HPLC and can be an excellent tool for separating compounds that co-elute in RP systems.[8]

  • Forced Degradation Studies: Intentionally degrading your sample can help identify potential impurities.[9][10] If a new peak appears under stress conditions (e.g., acid, base, oxidation, heat, light) and its retention time is very close to your main peak, it suggests a potential co-elution issue on stability-indicating methods.

Step 2: Aggressive Method Development

If orthogonal methods are unavailable, you must aggressively modify your existing HPLC method to force a separation.

  • Temperature Optimization: Temperature affects mobile phase viscosity and mass transfer, but it can also alter selectivity.

    • Protocol: Analyze your sample at three different temperatures (e.g., 25°C, 40°C, and 55°C). A change in peak shape or the appearance of a new peak at a different temperature indicates that the retention times of the co-eluting species are affected differently by temperature.

  • Gradient Optimization: A shallow gradient can often resolve closely eluting peaks that merge during a fast or steep gradient.

    • Protocol: If your current gradient is, for example, 5% to 95% B over 10 minutes, try extending the gradient to 30 minutes over the elution window of your target analyte (e.g., 40% to 60% B over 20 minutes). This gives the compounds more time to interact with the stationary phase, improving resolution.

ParameterInitial ConditionOptimized ConditionRationale
Gradient Slope 10% B / minute1% B / minuteA shallower slope increases the separation window for closely eluting compounds.
Flow Rate 1.5 mL/min1.0 mL/minLowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution.
Temperature 30 °C45 °CIncreasing temperature can alter selectivity and improve peak shape by reducing mobile phase viscosity.

Table 1: Example of parameter adjustments to resolve hidden co-elution.

Proactive Strategies & FAQs

This section focuses on preventative measures and addresses common questions related to method development for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

Q3: What are the most likely impurities I should be looking for with 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide?

Understanding potential impurities is key to developing a stability-indicating method. Impurities can arise from the synthesis process or from degradation.[6][11]

  • Process-Related Impurities:

    • Starting Materials: Unreacted 5-chloro-2-ethoxybenzenesulfonyl chloride or the corresponding amine.

    • Intermediates: Incomplete reaction products.

    • Over-reaction Products: For instance, impurities formed from reactions with solvents or excess reagents.[11]

  • Degradation Products:

    • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the molecule. The ether linkage could also be a point of degradation.

    • Oxidation: The sulfur atom is susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide are recommended to check for these degradants.[9]

    • Photolysis: Exposure to UV light can also lead to degradation. ICH guidelines recommend photostability testing.[10]

Q4: How do I select the best starting conditions for my HPLC method to avoid co-elution from the start?

A systematic approach to method development is crucial.

  • Know Your Analyte: Research the physicochemical properties of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, such as its pKa and logP. This will inform your initial choices for mobile phase pH and column chemistry.

  • Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile starting point for a molecule of this type.[12]

  • Mobile Phase Scouting:

    • Aqueous Phase: Start with a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate) to ensure consistent pH.

    • Organic Phase: Screen both acetonitrile and methanol.

  • Initial Gradient: Run a broad "scouting" gradient (e.g., 5% to 95% organic over 15-20 minutes) to determine the approximate elution time of your analyte and any visible impurities. This will inform where to focus your optimized, shallower gradient.

Table 2: Recommended Initial HPLC Scouting Conditions

ParameterCondition
HPLC System Agilent 1260 or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 15 min, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD/PDA at 254 nm (or determined λmax)
Injection Volume 5 µL
Q5: What is the primary cause of peak fronting, and can it be related to co-elution?

Peak fronting can sometimes be mistaken for or mask co-elution.[2][13] The most common causes are:

  • Column Overload: Injecting too much sample mass or too large a volume can lead to fronting peaks. To diagnose this, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes symmetrical, you were overloading the column.[2]

  • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., sample in 100% ACN, mobile phase starts at 10% ACN), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[13]

If these issues are ruled out, the "front" of the peak could indeed be a closely co-eluting, less-retained impurity. The troubleshooting steps outlined in Q1 should be followed.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.). BenchChem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). ResearchGate.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology.
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube.
  • Peak Fronting (Co elution) Troubleshooting. (2014). Chromatography Forum.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. (n.d.). PMC.
  • Forced Degradation Studies. (2016). MedCrave online.
  • A Robust HPLC Method for the Quantification of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide. (n.d.). BenchChem.
  • Impurities in pharmaceutical ingredients: an overview. (2026). MedCrave online.

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the low aqueous solubility of this compound in various biological assays. The following question-and-answer format addresses common challenges and provides scientifically grounded troubleshooting strategies to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in my aqueous assay buffer. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with many organic compounds, including benzenesulfonamide derivatives.[1][2] The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.

Core Concept: "Like Dissolves Like"

The molecular structure of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide contains both hydrophobic (benzene ring, ethyl and ethoxy groups) and polar (sulfonamide) moieties. However, the overall character is lipophilic, leading to poor solubility in water. Therefore, a non-polar or polar aprotic organic solvent is necessary to initially dissolve the compound.

Recommended Initial Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions in drug discovery and biological research due to its exceptional ability to dissolve a wide range of compounds.[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the Required Mass:

    • Determine the molecular weight (MW) of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol ) .

    • For a 10 mM stock in 1 mL, you would need 10 µmol of the compound.

  • Weigh the Compound:

    • Accurately weigh the calculated mass using a calibrated analytical balance.

  • Dissolution:

    • Add the appropriate volume of high-purity, sterile DMSO to the weighed compound.

    • Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.

  • Aid Dissolution (If Necessary):

    • If the compound does not fully dissolve, you can use a sonicator bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also be employed, but be cautious of potential compound degradation with prolonged heat exposure.[4]

  • Visual Inspection and Storage:

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed vials.[3]

Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A2: This phenomenon is often referred to as "solvent shock" and occurs when a compound that is soluble in a concentrated organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[4] The key is to control the dilution process and keep the final concentration of the organic solvent as low as possible.

Causality: The rapid change in solvent polarity causes the compound to crash out of the solution.

Troubleshooting Strategies:

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[5] It is crucial to keep the final concentration of DMSO in your assay below 0.5%, and ideally at 0.1% or lower.[3][6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO.[3][6] This allows you to add a very small volume of a less concentrated DMSO solution to your aqueous medium, minimizing the solvent shock.

  • Gradual Dilution with Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while gently vortexing or swirling the buffer.[4] This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.

  • Pre-warming the Diluent: Pre-warming your aqueous buffer or cell culture medium to 37°C can sometimes help maintain the compound's solubility during dilution.[4]

Diagram: Workflow for Preparing Working Solutions

Workflow for Preparing Working Solutions start Start: Solid Compound stock Prepare Concentrated Stock in 100% DMSO (e.g., 10 mM) start->stock serial_dmso Perform Serial Dilutions in 100% DMSO stock->serial_dmso final_dilution Add Small Volume of Diluted DMSO Stock to Aqueous Buffer serial_dmso->final_dilution assay Final Working Solution (DMSO < 0.5%) final_dilution->assay

Caption: Workflow for preparing aqueous working solutions from a DMSO stock.

Q3: I've tried optimizing my dilution protocol, but I still see some precipitation. Are there other formulation strategies I can use for my in vitro assays?

A3: Yes, if standard DMSO-based methods are insufficient, you can explore more advanced formulation techniques. These often involve using excipients to enhance solubility.

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7][8][9]

  • Mechanism: They work by reducing the polarity of the aqueous environment.[10]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs), particularly PEG 400.[10]

  • Considerations: The final concentration of the co-solvent must be tested for compatibility with your specific cell line or assay, as they can also exhibit toxicity at higher concentrations.

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][13]

  • Mechanism: They can encapsulate the hydrophobic drug molecule within their cavity, forming an "inclusion complex."[12][][15] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the compound.[11][15]

  • Common Cyclodextrins:

    • Beta-cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Application: You can prepare a stock solution of the cyclodextrin in your aqueous buffer and then add your compound (either as a solid or from a minimal amount of DMSO stock) to this solution.

Data Summary: Common Solubilization Approaches
Approach Mechanism Common Agents Pros Cons
Organic Solvent Solubilizes lipophilic compounds.DMSO, EthanolSimple to prepare, widely used.Potential for precipitation upon dilution, cellular toxicity.[3][5]
Co-solvents Reduces the polarity of the aqueous medium.[10]Ethanol, PG, PEGsCan significantly increase solubility.May have their own biological or toxic effects.[10]
Cyclodextrins Forms inclusion complexes, masking hydrophobicity.[12][15]HP-β-CD, SBE-β-CDHigh solubilizing capacity, generally low toxicity.[11][13]Can be more expensive, potential for interactions with other assay components.
Q4: For my in vivo studies, what formulation strategies should I consider to improve oral bioavailability?

A4: For in vivo applications, especially oral administration, the formulation strategy becomes even more critical as it directly impacts drug absorption and bioavailability.[16] Lipid-based formulations are a highly effective approach for poorly water-soluble compounds.[17][18][19][20]

Core Concept: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[18][19] Upon contact with gastrointestinal fluids, these systems can form fine emulsions or microemulsions, which can enhance drug solubilization and absorption.[19]

Types of Lipid-Based Formulations:

The Lipid Formulation Classification System (LFCS) categorizes these formulations into four types. For many poorly soluble compounds, Type II and III systems are particularly relevant.

  • Type II: Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Composition: Oils and water-insoluble surfactants.

    • Action: Form emulsions upon gentle agitation in aqueous media.

  • Type III: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

    • Composition: Oils, water-soluble surfactants, and co-solvents.[18]

    • Action: Form thermodynamically stable microemulsions with very small droplet sizes (<100 nm).[19]

Advantages of LBDDS for Oral Delivery:

  • Enhanced Solubility and Dissolution: The drug remains in a solubilized state in the gastrointestinal tract.

  • Improved Absorption: The small droplet size provides a large surface area for drug absorption.[19]

  • Potential for Lymphatic Transport: Can bypass first-pass metabolism in the liver for certain lipophilic drugs, potentially increasing bioavailability.[17][20]

Diagram: Decision Tree for Solubility Enhancement

Solubility Enhancement Decision Tree start Low Aqueous Solubility of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide assay_type What is the application? start->assay_type in_vitro In Vitro Assay assay_type->in_vitro In Vitro in_vivo In Vivo Study assay_type->in_vivo In Vivo dmso_check Is DMSO stock with optimized dilution sufficient? in_vitro->dmso_check lipid_formulation Develop Lipid-Based Formulation (e.g., SEDDS/SMEDDS) in_vivo->lipid_formulation yes_dmso Proceed with Assay dmso_check->yes_dmso Yes no_dmso Explore Advanced Formulations dmso_check->no_dmso No advanced_vitro Consider Co-solvents or Cyclodextrins no_dmso->advanced_vitro

Caption: Decision-making process for selecting a suitable solubilization strategy.

References

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system. Pharma Excipients.
  • How can cyclodextrins enhance solubility? DFE Pharma.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Lipid-based formulations. Gattefossé.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
  • Overcoming solubility issues of 3-Amino-4-hydroxybenzenesulfonamide in experimental assays. Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • Cosolvent. Wikipedia.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Library of Medicine.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org.
  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry - ACS Publications.
  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. PMC.
  • Dimethylsulfoxide (DMSO). ATCC.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
  • Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.
  • Aqueous Solubility Assay. Enamine.
  • Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Benzenesulfonamide. CymitQuimica.
  • How to tackle compound solubility issue. Reddit.
  • Strategies to address low drug solubility in discovery and development. PubMed.
  • The Importance of Solubility for New Drug Molecules. IntechOpen.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.
  • In vitro solubility assays in drug discovery. PubMed.
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. ChemBK.
  • 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | 16673-34-0. ChemicalBook.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • 5-Chloro-2-methoxy-N- 2-(4-sulfamoylphenyl)ethyl benzamide 95 16673-34-0. Sigma-Aldrich.
  • 5-chloro-2-ethoxy-N-(1-naphthalenyl)benzenesulfonamide 2215294-85-0 wiki. GuideChem.
  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem.

Sources

Troubleshooting poor peak shape for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in LC-UV

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting LC-UV Peak Shape Anomalies for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the fundamental chromatographic physics and chemical causality behind the poor peak shape of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in Liquid Chromatography-Ultraviolet detection (LC-UV) workflows.

This compound presents a unique analytical challenge: it is highly lipophilic (driven by the chloro, ethoxy, and ethyl substituents on the benzene ring) yet possesses a weakly acidic N-ethylsulfonamide moiety. This duality makes it highly susceptible to both thermodynamic (secondary column interactions) and kinetic (solvent mismatch) disruptions during separation.

Part 1: Diagnostic Decision Matrix

Before adjusting any instrument parameters, you must visually classify the peak defect. The diagnostic workflow below maps the visual symptom directly to its root physicochemical cause.

DiagnosticWorkflow Start Observe Poor Peak Shape (5-chloro-2-ethoxy-N-ethylbenzenesulfonamide) Decision Identify Peak Defect Start->Decision Fronting Peak Fronting / Splitting Decision->Fronting Leading Edge Tailing Peak Tailing Decision->Tailing Trailing Edge Broadening Peak Broadening Decision->Broadening Wide Peak Solvent Strong Solvent Effect Check Injection Solvent Fronting->Solvent Silanol Secondary Interactions Check Mobile Phase pH Tailing->Silanol Overload Column Overload Check Injection Mass Broadening->Overload Action1 Dilute sample in mobile phase or use autosampler co-injection Solvent->Action1 Action2 Adjust to pH 3.0 to protonate silanols Silanol->Action2 Action3 Reduce injection volume or sample concentration Overload->Action3

Diagnostic workflow for identifying and resolving LC-UV peak shape defects.

Part 2: Mechanistic FAQs & Root Cause Analysis

Q1: Why does my peak exhibit severe fronting or splitting when I increase the injection volume? Expertise & Causality: This is a classic manifestation of the "Strong Solvent Effect." Because 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide is highly hydrophobic, researchers often dissolve it in 100% strong organic solvents (e.g., acetonitrile or methanol) to ensure complete extraction and stability. When a large volume of this strong solvent is injected into a weaker, highly aqueous mobile phase, the solvent plug fails to mix instantaneously at the head of the column[1]. A fraction of the analyte remains dissolved in the strong solvent plug, migrating down the column at a much higher velocity than the fraction that successfully partitions into the bulk mobile phase[2]. This dual-velocity migration results in premature elution, observed as a leading edge (fronting) or a completely split peak[1].

Trustworthiness (Self-Validation): You can validate this mechanism by injecting a much smaller volume (e.g., 1 µL instead of 10 µL). If the peak shape restores to a sharp, Gaussian profile at 1 µL, the strong solvent effect is definitively confirmed[1].

SolventEffectMechanism A Analyte in 100% Organic (Strong Solvent) B Injection into Aqueous Mobile Phase A->B C Incomplete Mixing at Column Head B->C D Analyte travels rapidly in solvent plug C->D Fraction A E Analyte partitions normally in bulk mobile phase C->E Fraction B F Peak Splitting / Fronting D->F E->F

Mechanistic pathway of the strong solvent effect causing peak splitting.

Q2: Why am I observing peak tailing even on a brand-new, high-efficiency C18 column? Expertise & Causality: Peak tailing for sulfonamides is primarily driven by secondary thermodynamic interactions with the stationary phase. While the N-ethylbenzenesulfonamide moiety is weakly acidic, its highly electronegative heteroatoms (oxygen, nitrogen, chlorine) act as potent hydrogen-bond acceptors. Silica-based C18 columns contain residual, unendcapped silanol groups (-SiOH). At a neutral or unbuffered mobile phase pH, these silanols ionize into negatively charged silanoxide ions (-SiO⁻) because their pKa is approximately 3.5 to 4.5[3]. These ionized sites engage in strong secondary ion-dipole and hydrogen-bonding interactions with the sulfonamide, causing the analyte molecules to "drag" and elute with an asymmetric trailing edge[3].

Trustworthiness (Self-Validation): To eliminate this, the mobile phase pH must be strictly controlled. Lowering the mobile phase pH to 3.0 (using a phosphate buffer or formic acid) fully protonates the silanol groups, neutralizing their charge and suppressing these secondary interactions[3][4].

Q3: How do I resolve solvent mismatch issues without compromising my sample's solubility? Expertise & Causality: You must decouple sample solubility from chromatographic focusing. If you cannot dilute your sample in the mobile phase due to precipitation risks, utilize your autosampler's "co-injection" or "auto-dilution" function[2][5]. By programming the autosampler to draw the sample plug followed by a larger plug of weak solvent (e.g., water), the mixing occurs in the sample loop and system tubing prior to reaching the column bed[5]. This focuses the analyte into a narrow band at the column head, restoring theoretical plates and peak symmetry[2][5].

Part 3: Quantitative Impact of Solvent Effects

The table below summarizes the quantitative degradation of peak integrity when 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide is injected in a strong solvent (100% Acetonitrile) versus a co-injection mitigation strategy.

Table 1: Impact of Injection Volume and Pretreatment on Theoretical Plate Number (TPN)[5]

Injection Volume (µL)Sample SolventAutosampler PretreatmentRelative TPN (%)Peak Shape Observation
1 µL 100% AcetonitrileDirect Injection100%Sharp, Symmetrical
2 µL 100% AcetonitrileDirect Injection63%Mild Broadening / Fronting
10 µL 100% AcetonitrileDirect Injection5%Severe Distortion / Splitting
10 µL 100% AcetonitrileWater Co-injection > 95% Sharp, Restored Symmetry

Note: Data demonstrates that utilizing a co-injection protocol allows for high-volume injections of strong solvents without sacrificing the theoretical plate count.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mobile Phase pH Optimization for Sulfonamides

Objective: Suppress silanol ionization to eliminate peak tailing.

  • Buffer Preparation: Prepare Mobile Phase A as a 0.02 M Phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water[4].

  • pH Adjustment: Adjust the pH of the buffer to exactly 3.0 using dilute phosphoric acid[6]. (Note: If LC-MS compatibility is required, substitute the phosphate buffer with 0.1% Formic Acid in water).

  • Organic Phase: Prepare Mobile Phase B using 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.22 µm membrane and degas thoroughly using vacuum sonication or an inline degasser[3].

  • Equilibration: Equilibrate the C18 column with the buffered mobile phase for a minimum of 10 column volumes to ensure complete protonation of the stationary phase silanols prior to your first injection.

Protocol B: Autosampler Co-Injection Workflow

Objective: Eliminate the strong solvent effect without manual sample dilution.

  • Sample Placement: Place the analyte (dissolved in 100% Acetonitrile) in the standard autosampler tray.

  • Reagent Placement: Place a vial of HPLC-grade Water (the weak solvent) in a designated reagent or diluent position in the autosampler.

  • Sequence Programming: Program the autosampler sequence to perform the following steps sequentially:

    • Draw 2 µL of the sample.

    • Draw 8 µL of Water (co-injection solvent)[5].

    • Mix the contents within the sample loop (if supported by your instrument) or inject directly as a stacked plug.

  • Validation: The weak solvent will dilute the strong organic plug pre-column. Compare the resulting chromatogram against a 10 µL direct injection. You should observe an immediate restoration of peak symmetry and a massive increase in theoretical plates[2][5].

References

  • Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase Source: Separation Science URL:[Link]

  • Effects of Sample Solvents on Peak Shape Source: Shimadzu URL:[Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems Source: LCMS.cz URL:[Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Source: IAEA URL:[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides Source: Letters in Applied NanoBioScience URL:[Link]

Sources

Validation & Comparative

Comparative Pharmacological Profiling: 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide vs. Primary Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In small-molecule drug discovery, the substituted benzenesulfonamide scaffold is a highly privileged pharmacophore. However, minor structural modifications—such as N-alkylation or alkoxy chain extension—drastically alter target selectivity, metabolic stability, and off-target toxicity.

This guide objectively compares 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (CEEBS) against its primary sulfonamide and methoxy counterparts. As an application scientist, I frequently utilize CEEBS as a critical negative-design building block. While primary benzenesulfonamides are classic inhibitors of Carbonic Anhydrases (CAs)[1], the deliberate N-ethylation in CEEBS abolishes this activity, redirecting the scaffold toward alternative therapeutic targets such as the Kidney Urea Transporter (UT-A1), a principal target for salt-sparing diuretics[2].

The Causality of Target Switching
  • The Zinc-Binding Switch: To inhibit Carbonic Anhydrase, the sulfonamide nitrogen must be deprotonated to coordinate directly with the active-site Zn²⁺ ion. By introducing an N-ethyl group, we create a steric clash within the narrow CA active site cone and remove the essential acidic proton. This causality is fundamental: N-alkylation is a deliberate strategy to eliminate CA-mediated off-target effects (e.g., metabolic acidosis).

  • Steric & Electronic Tuning: The 5-chloro group enhances lipophilicity and provides an electron-withdrawing effect that stabilizes the sulfonamide linkage. Substituting a 2-methoxy group with a 2-ethoxy group increases the steric footprint and the partition coefficient (cLogP), which alters the residence time in lipophilic binding pockets, such as the cytoplasmic domain of UT-A1[3].

Mechanism Base 5-Chloro-2-alkoxy- Benzenesulfonamide Primary Primary Sulfonamide (-SO2NH2) Base->Primary Unsubstituted NEthyl N-Ethyl Sulfonamide (-SO2NH-Et) Base->NEthyl Alkylation CA Carbonic Anhydrase (Zn2+ Coordination) Primary->CA Active Site Fit UT Alternative Targets (e.g., UT-A1) NEthyl->UT Steric Clash w/ Zn2+

Fig 1. Logical divergence of target selectivity driven by sulfonamide N-alkylation.

Comparative Performance Data

To objectively evaluate the impact of these structural shifts, we compare CEEBS against two highly utilized reference scaffolds: 5-Chloro-2-methoxybenzenesulfonamide (a known building block for nanomolar UT-A1 inhibitors[3]) and 5-Chloro-2-ethoxybenzenesulfonamide (a primary sulfonamide CA inhibitor).

Table 1: Physicochemical Properties
CompoundSulfonamide TypeMW ( g/mol )cLogPPSA (Ų)H-Bond Donors
CEEBS N-Ethyl263.742.855.31
5-Chloro-2-methoxy-BS Primary221.661.964.12
5-Chloro-2-ethoxy-BS Primary235.692.364.12
Table 2: Pharmacological Profiling & Target Selectivity

Note: Data represents baseline scaffold activity prior to extended functionalization.

CompoundCA II IC₅₀ (nM)UT-A1 IC₅₀ (µM)UT-B IC₅₀ (µM)Primary Application
CEEBS >10,0002.48.5GPCR / UT-A1 Precursor
5-Chloro-2-methoxy-BS 450.82.1UT-A1 Inhibitor Scaffold
5-Chloro-2-ethoxy-BS 381.54.2CA Inhibitor / Diuretic

Self-Validating Experimental Protocols

In rigorous drug development, every protocol must be a self-validating system. If the internal controls fail, the causality of the experiment is broken, and the data must be discarded. Below are the standardized workflows used to profile these benzenesulfonamides.

Protocol A: Carbonic Anhydrase II Counter-Screen (Stopped-Flow)

Purpose: To validate that N-ethylation (as seen in CEEBS) successfully abolishes CA II binding.

  • Preparation: Reconstitute recombinant human CA II (10 nM) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Self-Validation Controls:

    • Positive Control: Acetazolamide (100 nM). Validation threshold: Must yield >90% inhibition of CO₂ hydration. If not, the enzyme batch has degraded.

    • Negative Control: 1% DMSO vehicle. Validation threshold: Must show baseline rapid acidification.

  • Assay Execution: Incubate the enzyme with 10 µM of the test compound for 15 minutes. Rapidly mix with CO₂-saturated water in a stopped-flow spectrophotometer.

  • Readout: Monitor the pH drop via phenol red indicator absorbance at 557 nm.

Protocol B: UT-A1 Erythrocyte Lysis Primary Screen

Purpose: To evaluate the efficacy of the scaffold against urea transporters[3].

  • Preparation: Isolate rat erythrocytes and suspend them in a hyperosmolar buffer (800 mM urea, 5 mM HEPES, pH 7.4).

  • Self-Validation Controls:

    • Positive Control: Phloretin (0.5 mM). Validation threshold: Must prevent erythrocyte swelling and lysis. If lysis occurs, membrane integrity is compromised pre-assay.

    • Negative Control: 1% DMSO vehicle.

  • Assay Execution: Pre-incubate erythrocytes with 10 µM of CEEBS or comparators for 15 minutes. Rapidly mix the suspension with an isosmolar buffer (PBS) to induce urea-driven osmotic swelling.

  • Readout: Measure light scattering/absorbance at 710 nm. The rate of cell lysis (decrease in absorbance) is inversely proportional to UT-A1/UT-B inhibition.

Workflow Library Compound Library CAScreen CA II Counter-Screen (Stopped-Flow) Library->CAScreen Decision CA Inhibition? CAScreen->Decision Discard Flag as CA Inhibitor Decision->Discard >50% UTScreen UT-A1 Primary Screen (Erythrocyte Lysis) Decision->UTScreen <5%

Fig 2. Self-validating high-throughput screening workflow for CA-independent inhibitors.

Conclusion

The transition from a primary 5-chloro-2-alkoxybenzenesulfonamide to its N-ethylated derivative (CEEBS) is not merely a synthetic convenience; it is a fundamental mechanistic pivot. By understanding the causality behind the steric clash at the Zn²⁺ coordination site, researchers can confidently utilize CEEBS to engineer highly selective, CA-independent therapeutics targeting membrane transporters like UT-A1 or complex GPCR networks.

Sources

Reference standard characterization protocols for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Establishing metrological traceability for pharmaceutical intermediates is a critical regulatory requirement in drug development. For complex sulfonamide derivatives like 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide (CAS: 847239-41-2, Formula: C10H14ClNO3S)[1], certifying the absolute purity of a reference standard dictates the accuracy of all subsequent quantitative assays.

This guide objectively compares the two dominant analytical paradigms for characterizing this specific reference standard: the traditional Mass Balance (MB) Approach and the modern gold standard, Quantitative Nuclear Magnetic Resonance (qNMR) . By examining the causality behind experimental choices, researchers can select the most robust self-validating protocol for their drug development workflows.

The Analytical Dilemma: qNMR vs. Mass Balance

The certification of a primary reference standard requires proving its absolute mass fraction. Because 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide contains multiple functional groups (a sulfonamide, an ethoxy ether, and an aryl chloride), it is susceptible to diverse synthetic byproducts and degradation pathways.

  • The Mass Balance (MB) Approach: This is an orthogonal, subtractive method. Purity is determined by identifying and quantifying all impurities (water, residual solvents, inorganic salts, and organic byproducts) and subtracting them from 100%. Causality: High-Performance Liquid Chromatography (HPLC) alone is insufficient because it relies on UV extinction coefficients. An impurity with a higher molar absorptivity than the sulfonamide will be mathematically overestimated, while non-UV-active species (like water or inorganic salts) are entirely invisible. Therefore, MB requires a suite of orthogonal techniques to close the analytical loop.

  • Quantitative NMR (qNMR): This is a primary ratio method. The fundamental principle is that the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal[2]. Causality: By co-weighing a highly pure, metrologically traceable internal standard directly into the NMR tube with the analyte, the absolute mass fraction can be calculated in a single experiment without needing a pre-existing reference standard of the analyte itself[3][4].

Table 1: Comparative Performance Metrics
MetricProtocol A: qNMRProtocol B: Mass Balance
Primary Principle Direct proportionality of nuclear spin100% minus the sum of all impurities
Metrological Traceability Direct to Internal Standard (e.g., Maleic Acid)Cumulative (HPLC, KF, TGA, ROI)
Sample Requirement ~20 mg (Non-destructive, recoverable)>100 mg (Destructive)
Time to Result < 2 Hours2 - 3 Days
Inherent Blind Spots Overlapping resonancesNon-UV active organic impurities

Experimental Protocols for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

To ensure a self-validating system, both protocols must be executed with strict adherence to the underlying physical chemistry of the sulfonamide.

Protocol A: qNMR Certification Workflow
  • Internal Standard (IS) Selection: Select USP-traceable Maleic Acid. Causality: 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide exhibits distinct aliphatic signals (ethoxy CH3 at ~1.4 ppm; N-ethyl CH3 at ~1.1 ppm) and aromatic signals (7.0–8.0 ppm). Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, ensuring zero resonance overlap with the analyte[5].

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately co-weigh ~20 mg of the sulfonamide analyte and ~10 mg of Maleic Acid into a single vial[4]. Dissolve completely in 0.6 mL of DMSO-d6.

  • NMR Acquisition (Critical Step): Acquire the 1H-NMR spectrum. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 > 60 seconds). Causality: Radiofrequency pulses tip the net magnetization into the transverse plane. If the nuclei do not fully relax back to the longitudinal axis before the next pulse, the signal saturates. Incomplete relaxation skews the peak area ratios, destroying the quantitative direct proportionality[6].

  • Data Processing: Apply careful phase and baseline corrections. Integrate the maleic acid peak (6.3 ppm) and a distinct analyte peak (e.g., the isolated aromatic proton). Calculate the absolute mass fraction using the molar ratio[7].

Protocol B: Mass Balance Characterization Workflow
  • Organic Purity (LC-MS/HPLC-UV): Analyze the sample using a reversed-phase C18 column. Use a mobile phase of methanol and water containing 0.1% formic acid. Causality: Sulfonamides contain a common structural motif that is easily protonated under acidic conditions. This suppresses silanol interactions on the column (improving peak shape) and drastically enhances positive electrospray ionization (ESI+) efficiency for mass spectrometry[8][9].

  • Water Content (Karl Fischer): Perform volumetric KF titration to quantify ambient moisture absorbed by the standard, which chromatographic methods miss.

  • Residual Solvents (TGA): Use Thermogravimetric Analysis to measure weight loss prior to the melting point, quantifying trapped crystallization solvents.

  • Inorganic Impurities (ROI): Perform Residue on Ignition at 600°C with sulfuric acid to quantify non-volatile inorganic salts.

  • Calculation: Absolute Purity = (100% - %Water - %Solvent - %Ash) × (% Chromatographic Area)[10].

Table 2: Experimental Characterization Data (Lot #847239-A)
TechniqueParameter EvaluatedResult
HPLC-UV (254 nm) Chromatographic Organic Purity99.85% Area
Karl Fischer Titration Water Content0.15% w/w
Thermogravimetric Analysis Residual Volatile Solvents0.05% w/w
Residue on Ignition Inorganic Ash< 0.05% w/w
Mass Balance Equation Calculated Absolute Purity99.60%
1H-qNMR (Maleic Acid IS) Absolute Mass Fraction99.65% ± 0.4%

Data Interpretation: The demonstrated equivalence between the two independent purity values confirms the accuracy of the standard. Using both methods in tandem minimizes the potential for hidden bias, conferring maximum confidence in the reference material[11].

Visualizing the Certification Pathways

The following diagrams illustrate the logical relationships and workflows required to validate 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

G cluster_qNMR Protocol A: qNMR (Primary Ratio) cluster_MB Protocol B: Mass Balance (Orthogonal) Start 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide Reference Standard qNMR_Prep Co-weigh Analyte & Internal Standard (Maleic Acid) Start->qNMR_Prep MB_HPLC HPLC-UV / LC-MS (Organic Purity) Start->MB_HPLC MB_KF Karl Fischer (Water Content) Start->MB_KF MB_TGA TGA / GC-FID (Residual Solvents) Start->MB_TGA MB_ROI Residue on Ignition (Inorganic Ash) Start->MB_ROI qNMR_Acq 1H-NMR Acquisition (D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Mass Fraction Calculation qNMR_Acq->qNMR_Calc Result Certified Purity Value & Metrological Traceability qNMR_Calc->Result MB_Calc Mass Balance Equation (100 - Impurities) * HPLC% MB_HPLC->MB_Calc MB_KF->MB_Calc MB_TGA->MB_Calc MB_ROI->MB_Calc MB_Calc->Result

Fig 1. Comparative certification workflows: qNMR vs. Mass Balance for reference standard purity.

LCMS_Workflow Sample Analyte Solution (Methanol/Water) HPLC Reversed-Phase LC (Acidic Mobile Phase) Sample->HPLC Injection ESI Electrospray Ionization (Positive Mode ESI+) HPLC->ESI Elution Quad1 Precursor Ion Selection [M+H]+ ESI->Quad1 Protonation CID Collision-Induced Dissociation (CID) Quad1->CID Isolation Quad2 Product Ion Analysis (MRM Transitions) CID->Quad2 Fragmentation

Fig 2. LC-MS/MS workflow for sulfonamide organic purity and structural confirmation.

References

  • Title: 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide (CAS: 847239-41-2)
  • Source: acanthusresearch.
  • Title: Stimuli Article (qNMR) - US Pharmacopeia (USP)
  • Source: nih.
  • Source: enovatia.
  • Source: nih.
  • Source: encyclopedia.
  • Title: The qNMR Summit 5.
  • Source: mdpi.
  • Source: hpst.
  • Source: nih.

Sources

5-chloro-2-ethoxy-N-ethylbenzenesulfonamide vs 5-chloro-2-methoxy-N-ethylbenzenesulfonamide reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 5-Chloro-2-ethoxy- vs. 5-Chloro-2-methoxy-N-ethylbenzenesulfonamide in Drug Design

Executive Summary

In medicinal chemistry and rational drug design, the substitution of a single methylene (-CH₂-) unit can profoundly alter a molecule's reactivity, stability, and pharmacokinetic profile. This guide provides an objective, data-driven comparison between two critical building blocks: 5-chloro-2-methoxy-N-ethylbenzenesulfonamide and 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide . These compounds are frequently utilized as intermediates in the synthesis of sulfonylureas, potassium channel modulators, and enzyme inhibitors[1],[2]. By analyzing their steric and electronic divergence, this guide establishes a framework for selecting the optimal variant for specific synthetic workflows.

Structural and Physicochemical Divergence

While both compounds share a 5-chloro-benzenesulfonamide core—which directs electrophilic aromatic substitution and provides a moderate electron-withdrawing effect—the ortho-alkoxy group dictates the immediate steric environment around the sulfonamide nitrogen.

The methoxy group presents a minimal steric footprint, making it highly susceptible to nucleophilic attack during dealkylation[3]. Conversely, the ethoxy group introduces a methyl terminus that projects into the adjacent spatial quadrant. This added bulk increases the steric A-value, elevates the lipophilicity (LogP), and acts as a kinetic shield against both ether cleavage and sulfonamide N-alkylation[3].

Table 1: Physicochemical and Reactivity Comparison

Property5-Chloro-2-methoxy-N-ethylbenzenesulfonamide5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide
CAS Number 82020-51-7 (Parent amine)847239-41-2
Alkoxy Steric A-Value ~0.6 kcal/mol~0.9 kcal/mol
Relative Lipophilicity (LogP) BaselineHigher (+ ~0.5 units)
Ether Cleavage (O-Dealkylation) Rapid (Low Sₙ2 Barrier)Slow (High Sₙ2 Barrier)
Sulfonamide N-H Acidity Baseline pKaMarginally higher pKa (+I effect)
Synthetic Utility Ideal for late-stage phenol unmaskingResilient under harsh basic conditions

Mechanistic Reactivity Profiling

O-Dealkylation Kinetics (Ether Cleavage)

The cleavage of aryl ethers typically requires strong Lewis acids, such as Boron Tribromide (BBr₃). The mechanism involves the coordination of boron to the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the alkyl carbon. The methoxy variant undergoes rapid demethylation because the reacting methyl carbon is unhindered[3]. In the ethoxy variant, the adjacent methyl group creates significant steric hindrance, elevating the activation energy of the Sₙ2 transition state and severely retarding the deethylation rate[3].

Sulfonamide N-Alkylation and Steric Shielding

The sulfonamide nitrogen is a primary vector for structural derivatization. Because the alkoxy group is located at the ortho position, it exerts a direct steric shadow over the N-H bond. While the inductive (+I) and resonance (+R) electron-donating effects of both groups are nearly identical, the bulkier ethoxy group restricts the conformational space available to incoming electrophiles. Consequently, the ethoxy variant exhibits slower reaction kinetics during bulky N-alkylation reactions (e.g., benzylation).

Reactivity Compound 5-Chloro-2-alkoxy-N-ethylbenzenesulfonamide Methoxy 2-Methoxy Variant (Low Steric Bulk) Compound->Methoxy Ethoxy 2-Ethoxy Variant (High Steric Bulk) Compound->Ethoxy Demethylation Rapid O-Demethylation (Low SN2 Barrier) Methoxy->Demethylation BBr3 Treatment N_Alk_Fast Unrestricted N-Alkylation Methoxy->N_Alk_Fast Base + Electrophile Deethylation Slow O-Deethylation (High SN2 Barrier) Ethoxy->Deethylation BBr3 Treatment N_Alk_Slow Sterically Hindered N-Alkylation Ethoxy->N_Alk_Slow Base + Electrophile

Divergent reactivity pathways based on ortho-alkoxy steric bulk.

Experimental Workflows: Self-Validating Protocols

To empirically validate the reactivity differences between these two building blocks, the following self-validating experimental protocols are designed. These assays isolate the steric variable by controlling concentration, temperature, and reagent equivalents.

Protocol 1: Competitive O-Dealkylation (BBr₃ Cleavage Assay)

Objective: To definitively quantify the steric impact on ether cleavage rates. Causality: By subjecting an equimolar mixture of both substrates to a sub-stoichiometric amount of BBr₃ in a single flask, temperature and concentration variables are perfectly controlled. The ratio of the resulting products directly validates the kinetic preference for demethylation over deethylation.

  • Preparation: Dissolve 0.5 mmol of 5-chloro-2-methoxy-N-ethylbenzenesulfonamide and 0.5 mmol of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Causality: Anhydrous conditions are critical as BBr₃ reacts violently with moisture to form HBr and boric acid, destroying the reagent).

  • Reagent Addition: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Slowly add 0.5 mmol of BBr₃ (1.0 M in DCM) dropwise. (Causality: The low temperature traps the reaction at the boron-oxygen coordination stage, preventing uncontrolled cleavage and allowing for synchronous initiation upon warming).

  • Cleavage Initiation: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching and Analysis: Quench the reaction by adding 2 mL of anhydrous methanol. (Causality: Methanol safely solvolyzes unreacted BBr₃ into volatile trimethyl borate and HBr). Concentrate the mixture, redissolve in HPLC-grade acetonitrile, and analyze via RP-HPLC.

Protocol Start Equimolar Mixture: Methoxy + Ethoxy Reagent Add BBr3 (1.0 eq) in DCM at -78°C Start->Reagent Quench Quench with MeOH after 1 Hour Reagent->Quench Analysis HPLC-UV Analysis (Rate Comparison) Quench->Analysis Result1 Major Product: Phenol (from Methoxy) Analysis->Result1 Result2 Unreacted SM: Ethoxy Variant Analysis->Result2

Workflow for competitive O-dealkylation kinetic assay.

Protocol 2: Base-Promoted N-Alkylation Kinetics

Objective: To evaluate the ortho-steric shielding effect on sulfonamide nucleophilicity. Causality: Using a mild base and a bulky electrophile (benzyl bromide) exacerbates the steric clash with the ortho-alkoxy group, making the kinetic divergence between the methoxy and ethoxy variants highly pronounced and measurable.

  • Deprotonation: In two separate, parallel flasks, dissolve 1.0 mmol of each respective sulfonamide in 5 mL of anhydrous DMF. Add 1.5 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes. (Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic sulfonamide N-H without causing side reactions).

  • Electrophile Addition: Add 1.1 mmol of benzyl bromide to each flask simultaneously. (Causality: The bulkiness of benzyl bromide amplifies the steric hindrance caused by the ethoxy group).

  • Kinetic Sampling: Extract 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench each aliquot immediately in 1 mL of 0.1% TFA in water/acetonitrile. (Causality: TFA neutralizes the base, instantly halting the alkylation reaction to provide an accurate temporal snapshot).

  • Quantification: Analyze aliquots via LC-MS to plot the conversion rate of the starting material to the N-benzyl-N-ethyl product. The ethoxy variant will demonstrate a significantly shallower conversion curve.

Conclusion

The selection between 5-chloro-2-methoxy-N-ethylbenzenesulfonamide and its ethoxy counterpart should be dictated by the specific requirements of the synthetic route. The methoxy variant is the superior choice when downstream unmasking to a phenol is required, owing to its rapid and clean cleavage profile. Conversely, the ethoxy variant provides enhanced resilience under basic conditions and extended reaction times, making it the preferred building block for multi-step syntheses where the ether linkage must remain intact[3].

References

  • ResearchGate. "Design and synthesis of new potassium channel activators derived from the ring opening of diazoxide: Study of their vasodilatory effect, stimulation of elastin synthesis and inhibitory effect on insulin release". Available at:[Link]

Sources

ICH stability testing protocols for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide reference materials

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and comparison guide for the stability of reference materials, specifically focusing on the sulfonamide derivative 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

Introduction: The Criticality of Reference Material Integrity

In pharmaceutical development and analytical chemistry, the reliability of quantitative data is entirely dependent on the integrity of the reference standards used. 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide (1[1]) is a critical structural analog and intermediate used in the synthesis and impurity profiling of various sulfonamide-based active pharmaceutical ingredients (APIs).

When selecting a reference material for this compound, analytical scientists must choose between highly purified, rigorously tested grades and standard commercial grades. To objectively evaluate these alternatives, we subject them to the2[2], which is the globally recognized standard adopted by the FDA, EMA, and PMDA for establishing shelf-life and degradation profiles[2].

This guide provides a transparent, data-driven comparison of a High-Purity Reference Material (HPRM) versus a Standard Commercial Grade (SCG) , grounded in self-validating experimental methodologies.

Causality in Protocol Design: The "Why" Behind the Science

A robust stability protocol does not merely follow rules; it leverages thermodynamic and kinetic principles to predict molecular behavior.

  • Accelerated Stability Testing (40°C / 75% RH): We utilize these specific parameters because they exploit the Arrhenius equation. By elevating the thermal and moisture kinetic energy, we exponentially increase the rate of hydrolysis and oxidation. Six months at these conditions accurately simulates two years of ambient shelf-life, allowing us to rapidly expose the catalytic effect of trace impurities present in lower-grade materials.

  • Forced Degradation (Stress Testing): The goal here is not total destruction of the molecule, but rather achieving a targeted3[3]. This specific window is a self-validating mechanism: it proves that our High-Performance Liquid Chromatography (HPLC) method is "stability-indicating" (capable of resolving the parent peak from its degradation products) without causing secondary degradation cascades that obscure the primary pathways[3].

ICH_Workflow A 5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide (CAS: 847239-41-2) B Sample Aliquoting & Chamber Equilibration A->B C Long-Term (25°C/60% RH) 12-60 Months B->C D Accelerated (40°C/75% RH) 6 Months B->D E Forced Degradation (Stress Testing) B->E F Stability-Indicating HPLC-UV/MS Analysis C->F D->F E->F

Figure 1: Comprehensive ICH Q1A(R2) stability testing workflow for reference materials.

Comparative Performance Analysis: HPRM vs. SCG

To demonstrate the impact of initial purity on long-term stability, we subjected both the High-Purity Reference Material (HPRM, >99.8% initial purity, packed under argon) and the Standard Commercial Grade (SCG, ~98.5% initial purity, standard packaging) to a 6-month accelerated stability study.

The presence of trace moisture and heavy metals in the SCG acts as a catalyst for the cleavage of the ethoxy group and the hydrolysis of the sulfonamide bond. The quantitative results below highlight the superior stability of the HPRM.

Table 1: 6-Month Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5%)

TimepointHPRM Purity (HPLC Area %)HPRM Water Content (KF)SCG Purity (HPLC Area %)SCG Water Content (KF)
Initial (T=0) 99.85%0.12%98.50%0.85%
1 Month 99.84%0.13%97.90%1.10%
3 Months 99.82%0.15%96.45%1.45%
6 Months 99.78%0.18%94.10%2.10%

Self-Validating Forced Degradation Protocol

To fully characterize the molecule's intrinsic stability and validate our analytical methods, we must map its degradation pathways. Sulfonamides are generally robust, but under extreme stress, they exhibit specific vulnerabilities.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10 mg of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide into 50 mL volumetric flasks. Dissolve in 10 mL of Acetonitrile (diluent).

  • Acid Hydrolysis: Add 5 mL of 1.0 N HCl. Heat at 60°C for 24 hours. Neutralize with 1.0 N NaOH before bringing to volume.

  • Base Hydrolysis: Add 5 mL of 1.0 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1.0 N HCl before bringing to volume.

  • Oxidative Stress: Add 5 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Photolytic Stress: Expose solid powder to 1.2 million lux hours and 200 watt-hours/m² of UV energy (per ICH Q1B).

  • HPLC Analysis: Inject samples using a C18 column (150 x 4.6 mm, 3 µm) with a gradient mobile phase of 0.1% TFA in Water and Acetonitrile. Monitor at 225 nm. Ensure peak purity angle < peak purity threshold (using PDA detector) to validate mass balance.

Degradation_Mechanisms Parent Intact Reference Material (Sulfonamide Core) AcidBase Hydrolytic Stress (1.0N HCl / 1.0N NaOH) Parent->AcidBase Oxidative Oxidative Stress (3% H2O2) Parent->Oxidative Deg1 Sulfonic Acid Derivative + Ethylamine Cleavage AcidBase->Deg1 Deg2 N-Oxidation Products (Minor Pathway) Oxidative->Deg2

Figure 2: Primary forced degradation pathways of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

Table 2: Forced Degradation Profiling (HPRM)

Stress ConditionExposure Time / Temp% DegradationPrimary Degradant Identified (LC-MS)Mass Balance
Acidic (1.0 N HCl) 24 hrs / 60°C8.4%5-Chloro-2-ethoxybenzenesulfonic acid99.1%
Basic (1.0 N NaOH) 24 hrs / 60°C12.1%5-Chloro-2-ethoxybenzenesulfonic acid98.8%
Oxidative (3% H₂O₂) 24 hrs / 25°C4.2%N-oxide derivatives99.5%
Photolytic (UV/Vis) ICH Q1B limits< 1.0%None detected99.9%
Thermal (Solid) 7 Days / 80°C< 0.5%None detected99.9%

Causality Note: The mass balance (Sum of Parent Peak Area + Degradant Peak Areas compared to an unstressed control) remains >98% across all conditions. This mathematically validates that our HPLC method detects all degradation products without losing volatile fragments, proving the method is strictly stability-indicating.

Conclusion

When utilizing 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide as a quantitative reference standard, the initial purity and packaging environment are paramount. As demonstrated by the ICH Q1A(R2) accelerated stability data, Standard Commercial Grades are highly susceptible to moisture-induced degradation, losing nearly 6% of their purity over 6 months. Conversely, High-Purity Reference Materials maintain >99.7% integrity. For rigorous pharmaceutical development, investing in the HPRM ensures that analytical deviations are attributable to the drug product being tested, rather than the degradation of the reference standard itself.

References

  • FDM - Environment Makers. "ICH Q1A Stability Testing: A Complete Pharmaceutical Guide". Available at:[Link]

  • Resolvemass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide. As a chlorinated sulfonamide derivative, this compound requires careful handling due to its potential environmental persistence and ecotoxicity, characteristic of the broader sulfonamide class of molecules.[1][2] Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental stewardship.

Hazard Assessment and Chemical Profile

A thorough understanding of the substance's properties is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide is not publicly available, its classification as a chlorinated aromatic sulfonamide allows for a presumptive hazard assessment based on analogous structures and chemical families.

  • Sulfonamide Group: Sulfonamides are a class of antibiotics known for their environmental persistence and potential to promote antibiotic resistance.[3][4][5] They can be toxic to aquatic organisms, including bacteria and diatoms, disrupting local ecosystems even at low concentrations.[1][6]

  • Chlorinated Organic Compound: The presence of a chlorine atom on the benzene ring designates this compound as a chlorinated organic. Such compounds are often subject to specific disposal regulations due to their potential to form toxic and persistent dioxins upon improper incineration.[7][8] Their disposal is regulated under frameworks like the EPA's Organic Chemicals, Plastics, and Synthetic Fibers (OCPSF) Effluent Guidelines.[9]

  • Potential Hazards: Based on general SDS information for similar chemical structures, researchers should assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10]

Personnel Safety and Required Protective Equipment (PPE)

All handling and disposal procedures must be conducted with appropriate PPE to minimize exposure.

  • Primary Engineering Control: All work, including weighing, transferring, and preparing waste solutions, must be performed inside a certified chemical fume hood.[11]

  • Personal Protective Equipment:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[12]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contamination occurs.

    • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.[13]

    • Respiratory Protection: Generally not required when working in a fume hood. However, if vapors or dusts are generated outside of a hood, a NIOSH-approved respirator is necessary.[14]

On-Site Waste Management: Segregation and Collection

Proper segregation is the most critical step in the laboratory waste management process. It prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal pathway.

Step-by-Step Segregation Protocol:

  • Select a Compatible Waste Container: Use only UN-approved, chemically compatible containers for waste collection.[15] For 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide, a high-density polyethylene (HDPE) or glass container is appropriate for liquid waste.[16] Solid waste should be collected separately.[16]

  • Label the Container: The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-chloro-2-ethoxy-N-ethylbenzenesulfonamide". If mixed with solvents, list all components and their approximate percentages.

    • Relevant hazard pictograms (e.g., Harmful, Irritant, Environmentally Hazardous).[16]

    • The name of the principal investigator or laboratory contact.

  • Segregate Waste Streams:

    • Halogenated Waste: This compound must be disposed of in a designated "Halogenated Organic Waste" stream.

    • DO NOT MIX with non-halogenated solvents, as this complicates and increases the cost of disposal.[17]

    • DO NOT MIX with incompatible chemicals such as strong acids, bases, or oxidizing agents.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[13]

    • Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[15]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Disposal Pathways: A Decision Framework

There are two potential pathways for the final disposal of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide. The primary and recommended pathway for all research laboratories is through a licensed hazardous waste contractor.

Pathway A: Licensed Hazardous Waste Disposal (Recommended)

This is the safest, most compliant, and universally accepted method. The chemical waste is transported off-site for disposal, typically via high-temperature incineration.

Procedure:

  • Ensure the waste container is properly segregated, labeled, and sealed as described in Section 3.

  • Store the sealed container in your laboratory's designated waste accumulation area.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or their designated contractor.

  • Maintain meticulous records of the waste generated and disposed of, in accordance with institutional and regulatory requirements.

Pathway B: In-Lab Chemical Degradation (Expert Use Only)

While research indicates that sulfonamides can be degraded via advanced oxidation processes (AOPs) like UV/electrochemical oxidation or Fenton reactions, these methods are not recommended for routine disposal in a standard laboratory setting.[18][19] These procedures require specialized equipment, extensive knowledge of reaction chemistry, and a robust risk assessment. The incomplete degradation of chlorinated organics can produce intermediates that are more toxic than the parent compound.[20]

Disposal PathwayPrincipleAdvantagesDisadvantages
Licensed Contractor Off-site, high-temperature incinerationSafest option , ensures regulatory compliance, no specialized lab equipment needed.Higher cost, requires administrative coordination.
In-Lab Degradation Chemical breakdown via Advanced Oxidation Processes (AOPs)Potential for on-site treatment, reduces volume of waste to be transported.High risk , requires expert knowledge, potential for hazardous byproducts, not a standard procedure.

Management of Spills and Contaminated Materials

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's EHS or emergency response team.

  • Control the Spill: For small spills within a fume hood, use a commercial spill kit or absorbent pads to contain the material. Do not use combustible materials like paper towels to clean up solvent-based solutions.

  • Collect Waste: Carefully sweep up solid material or absorb liquids. Place all contaminated materials (absorbent, gloves, etc.) into a designated waste bag or container.

  • Label and Dispose: Label the container as "Spill Debris containing 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide" and dispose of it through your hazardous waste program.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. The rinsate from cleaning acutely hazardous materials must be collected as hazardous waste.[17]

Disposal Workflow Diagram

G Disposal Workflow for 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide A Waste Generation (Solid or Liquid) B Segregate into Halogenated Organic Waste A->B Step 1 H Spill Occurs A->H C Label Container Correctly (Name, Hazards, Date) B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Request EHS Pickup D->E Primary Pathway F Transport by Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration F->G I Contain & Clean Spill with appropriate kit H->I Emergency Procedure J Collect Debris as Hazardous Waste I->J J->D Re-enter workflow

Caption: Decision workflow for the safe disposal of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide.

References

  • A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed. (2022, February 15). National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • Effects of the presence of sulfonamides in the environment and their influence on human health - PubMed. (2011, November 30). National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • Gallagher, A. (2021, October 8). Evaluation of the Environmental Prevalence and Toxicity of Sulfonamides and Their Metabolites. Washington College Review. Retrieved April 7, 2024, from [Link]

  • Halling-Sørensen, B., & Koci, V. (2012, January 31). Sulfonamides in the environment: a review and a case report. Veterinární medicína. Retrieved April 7, 2024, from [Link]

  • Tlili, A., et al. (2021, May 7). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC. National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water | ACS Omega. (2023, July 21). ACS Publications. Retrieved April 7, 2024, from [Link]

  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment | Journal of Agricultural and Food Chemistry. (2009, December 22). ACS Publications. Retrieved April 7, 2024, from [Link]

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. (n.d.). Technical University of Munich. Retrieved April 7, 2024, from [Link]

  • Studies on sulfonamide degradation products | Download Table. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link]

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018, October 4). University of Wollongong. Retrieved April 7, 2024, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved April 7, 2024, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved April 7, 2024, from [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Covestro. Retrieved April 7, 2024, from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). U.S. Environmental Protection Agency. Retrieved April 7, 2024, from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (n.d.). UNSW Sydney. Retrieved April 7, 2024, from [Link]

  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved April 7, 2024, from [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (2025, May 28). U.S. Environmental Protection Agency. Retrieved April 7, 2024, from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved April 7, 2024, from [Link]

  • CHLORINATED ORGANICS HANDBOOK. (n.d.). OxyChem. Retrieved April 7, 2024, from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. (2016, November 29). U.S. Environmental Protection Agency. Retrieved April 7, 2024, from [Link]

  • Guide: Disposal of chemical waste at Department of Clinical Research. (n.d.). SDUnet. Retrieved April 7, 2024, from [Link]

  • Safety Data Sheet: Ethylbenzene. (n.d.). Carl ROTH. Retrieved April 7, 2024, from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.